molecular formula C40H44N10O6 B15142528 LEB-03-153

LEB-03-153

カタログ番号: B15142528
分子量: 760.8 g/mol
InChIキー: JLFBDEYLDFIMDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LEB-03-153 is a useful research compound. Its molecular formula is C40H44N10O6 and its molecular weight is 760.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C40H44N10O6

分子量

760.8 g/mol

IUPAC名

1-[6-(2-hydroxypropan-2-yl)-2-pyridinyl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one

InChI

InChI=1S/C40H44N10O6/c1-5-18-49-38(54)30-25-41-39(44-37(30)50(49)32-9-7-8-31(43-32)40(3,4)55)42-27-10-12-28(13-11-27)45-19-21-46(22-20-45)34(52)16-14-29-15-17-36(56-29)48-24-23-47(26-35(48)53)33(51)6-2/h5-13,15,17,25,55H,1-2,14,16,18-24,26H2,3-4H3,(H,41,42,44)

InChIキー

JLFBDEYLDFIMDA-UHFFFAOYSA-N

正規SMILES

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)C(=O)CCC6=CC=C(O6)N7CCN(CC7=O)C(=O)C=C)O

製品の起源

United States

Foundational & Exploratory

for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of SCD-153 for Alopecia Areata

Core Mechanism of Action

1. Prodrug Conversion and Bioavailability:

2. Anti-inflammatory and Immunomodulatory Effects:

The active metabolite, 4-MI, is a key player in the resolution of inflammation. In the context of alopecia areata, which is characterized by a CD8+ T cell-mediated attack on hair follicles, the anti-inflammatory properties of 4-MI are crucial.[3][4] In vitro studies using human epidermal keratinocytes have shown that SCD-153 significantly attenuates the expression of multiple pro-inflammatory cytokines and signaling molecules, including:

  • Interleukin-6 (IL-6): A key cytokine involved in JAK-STAT signaling.[6][7]

  • Interleukin-1β (IL-1β): Known to inhibit hair growth and is found at elevated levels in alopecia areata lesions.[6][7]

  • Interferon-β (IFNβ): A cytokine involved in antiviral and inflammatory responses.[6][7]

  • Toll-like receptor 3 (TLR3): A receptor involved in the innate immune response.[6][7]

By downregulating these inflammatory mediators, SCD-153 helps to quell the autoimmune attack on hair follicles.[2]

3. Induction of Hair Follicle Anagen Phase:

Preclinical studies in mouse models have demonstrated that topical application of SCD-153 can induce the transition of hair follicles from the resting (telogen) phase to the growth (anagen) phase.[2] This effect on the hair cycle is a critical component of its therapeutic action, leading to visible hair regrowth.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of SCD-153.

Table 1: Physicochemical Properties of SCD-153 and 4-Methyl Itaconate (4-MI)

CompoundCLogP
SCD-1531.159
4-MI0.1442

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by SCD-153 in Human Epidermal Keratinocytes

StimulantTarget GeneInhibition by SCD-153
Poly I:CIL-6Dose-dependent
Poly I:CTLR3Dose-dependent
Poly I:CIL-1βSignificant
Poly I:CIFNβSignificant
IFNγIL-6Significant

Data derived from in vitro experiments on normal human epidermal keratinocytes (NHEKs).[6][7]

Table 3: In Vivo Hair Growth Induction in C57BL/6 Mice

Treatment GroupHair Growth
Vehicle (DMSO)Minimal
4-MIModerate
Dimethyl ItaconateModerate
TofacitinibSignificant
SCD-153Statistically superior to all other groups

Results from topical application studies in mice during the telogen phase of the hair cycle.[3][4][5]

Experimental Protocols

1. In Vitro Cytokine Inhibition Assay:

  • Cell Line: Normal Human Epidermal Keratinocytes (NHEKs).

  • Stimulation: Cells were stimulated with either polyinosinic-polycytidylic acid (poly I:C) or interferon-gamma (IFNγ) to induce an inflammatory response.

  • Treatment: Various concentrations of SCD-153 were added to the cell cultures.

  • Analysis: After a specified incubation period (e.g., 8 hours), the expression levels of target genes (IL-6, TLR3, IL-1β, IFNβ) were quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).

  • Statistical Analysis: One-way ANOVA followed by Dunnett's multiple comparisons test was used to determine statistical significance.[6][7]

2. In Vivo Hair Growth Induction Study:

  • Animal Model: C57BL/6 mice (in the telogen phase of the hair cycle) and alopecic C3H/HeJ mice (an immune model for alopecia areata).

  • Treatment: A defined area of the dorsal skin was treated topically with vehicle control (DMSO), 4-MI, dimethyl itaconate, tofacitinib, or SCD-153.

  • Dosing Regimen: For example, two doses on alternate days.

  • Evaluation: Hair growth was visually assessed and quantified over a period of time.

  • Outcome Measures: The primary outcome was the extent of hair regrowth in the treated area compared to control groups.

Visualizations

Signaling_Pathway cluster_skin Skin Layers cluster_keratinocyte Keratinocyte Stratum Corneum Stratum Corneum Epidermis/Dermis Epidermis/Dermis Stratum Corneum->Epidermis/Dermis 4-MI (Active) 4-MI (Active) Epidermis/Dermis->4-MI (Active) Metabolism SCD-153 (Topical) SCD-153 (Topical) SCD-153 (Topical)->Stratum Corneum Penetration Pro-inflammatory Cytokines\n(IL-6, IL-1β, IFNβ, TLR3) Pro-inflammatory Cytokines (IL-6, IL-1β, IFNβ, TLR3) 4-MI (Active)->Pro-inflammatory Cytokines\n(IL-6, IL-1β, IFNβ, TLR3) Inhibits Hair Follicle Anagen Induction Hair Follicle Anagen Induction 4-MI (Active)->Hair Follicle Anagen Induction Promotes Inflammatory Stimuli\n(e.g., Poly I:C, IFNγ) Inflammatory Stimuli (e.g., Poly I:C, IFNγ) Inflammatory Stimuli\n(e.g., Poly I:C, IFNγ)->Pro-inflammatory Cytokines\n(IL-6, IL-1β, IFNβ, TLR3) Induces Hair Follicle Attack Hair Follicle Attack Pro-inflammatory Cytokines\n(IL-6, IL-1β, IFNβ, TLR3)->Hair Follicle Attack Alopecia Areata Alopecia Areata Hair Follicle Attack->Alopecia Areata Hair Regrowth Hair Regrowth Hair Follicle Anagen Induction->Hair Regrowth

Caption: Signaling pathway of SCD-153 in the skin.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Human Keratinocytes Human Keratinocytes Inflammatory Stimulation Inflammatory Stimulation Human Keratinocytes->Inflammatory Stimulation SCD-153 Treatment SCD-153 Treatment Inflammatory Stimulation->SCD-153 Treatment Cytokine Analysis (RT-qPCR) Cytokine Analysis (RT-qPCR) SCD-153 Treatment->Cytokine Analysis (RT-qPCR) Data Analysis Data Analysis Cytokine Analysis (RT-qPCR)->Data Analysis Mouse Models\n(C57BL/6, C3H/HeJ) Mouse Models (C57BL/6, C3H/HeJ) Topical Treatment Groups Topical Treatment Groups Mouse Models\n(C57BL/6, C3H/HeJ)->Topical Treatment Groups Hair Growth Assessment Hair Growth Assessment Topical Treatment Groups->Hair Growth Assessment Comparative Efficacy Comparative Efficacy Hair Growth Assessment->Comparative Efficacy

Caption: Experimental workflow for SCD-153 evaluation.

References

An In-depth Technical Guide to the Discovery and Synthesis of SCD-153, a Novel Prodrug for Alopecia Areata

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "LEB-03-153" did not yield any publicly available information. This guide focuses on SCD-153, a compound with a similar descriptor as a 4-methyl itaconate prodrug, which may be the same as or related to this compound.

Introduction

Alopecia areata is a chronic, immune-mediated disorder that targets hair follicles, leading to non-scarring hair loss.[1][2] The pathogenesis involves an autoimmune attack on the hair follicles by CD8+ T cells.[1][2] Current treatments often involve corticosteroids or Janus kinase (JAK) inhibitors, which can have significant systemic side effects with long-term use.[1][2] To address the need for a safe and effective topical treatment, SCD-153, a prodrug of 4-methyl itaconate (4-MI), was developed.[1][3] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of SCD-153.

Discovery and Rationale for Development

Itaconate is an endogenous metabolite with known anti-inflammatory properties, making it an attractive candidate for treating inflammatory conditions like alopecia areata.[3] However, its high polarity limits its ability to penetrate the skin, hindering its therapeutic potential as a topical agent.[3][4] To overcome this limitation, SCD-153 was designed as a lipophilic prodrug of 4-MI, an ester of itaconic acid.[1][3] The increased lipophilicity of SCD-153 is intended to enhance its penetration through the stratum corneum, allowing for efficient delivery of the active metabolite, 4-MI, to the target tissues in the epidermis and dermis.[2][3][5]

Synthesis of SCD-153

SCD-153 is synthesized through a straightforward esterification reaction. The process involves the reaction of 4-methyl itaconate (4-MI) with chloromethyl isopropyl carbonate.[2][6] This reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like acetonitrile or acetone.[6]

Below is a diagram illustrating the synthesis workflow.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 4_MI 4-Methyl Itaconate (4-MI) ReactionVessel Reaction at Room Temperature 4_MI->ReactionVessel CMIC Chloromethyl Isopropyl Carbonate CMIC->ReactionVessel Base Potassium Carbonate Base->ReactionVessel Solvent Acetonitrile or Acetone Solvent->ReactionVessel SCD_153 SCD-153 ReactionVessel->SCD_153

Synthesis of SCD-153.

Physicochemical and Pharmacokinetic Properties

SCD-153 was designed to have improved physicochemical properties for topical delivery compared to its active metabolite, 4-MI.

PropertySCD-1534-Methyl Itaconate (4-MI)Reference
Calculated LogP (CLogP) 1.1590.1442[1][2][3][5][7]
Solid-State Stability Stable for at least 84 days at room temperatureNot reported[2][3][5]
Metabolic Conversion Rapidly and completely converted to 4-MI within 30 minutes in mouse and human skin homogenates and plasma-[2][3][5]

Mechanism of Action

SCD-153 acts as a prodrug, delivering 4-MI into the skin. 4-MI exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit the JAK-STAT signaling pathway, which is a key pathway in the pathogenesis of alopecia areata.[3] Additionally, 4-MI can downregulate the expression of several proinflammatory cytokines, including IL-6 and IL-1β, which are implicated in the autoimmune attack on hair follicles.[3][5] The active metabolite of itaconate also activates the Nrf2 pathway, a key regulator of antioxidant responses.[8][9][10]

The proposed signaling pathway for the action of SCD-153's active metabolite, 4-MI, is depicted below.

G SCD153 SCD-153 (Topical Application) SkinPenetration Skin Penetration SCD153->SkinPenetration 4MI 4-Methyl Itaconate (4-MI) SkinPenetration->4MI JAKSTAT JAK-STAT Pathway 4MI->JAKSTAT Inhibits Cytokines Proinflammatory Cytokines (IL-6, IL-1β) 4MI->Cytokines Inhibits HairGrowth Hair Growth 4MI->HairGrowth Promotes ProinflammatoryStimuli Proinflammatory Stimuli (e.g., IFN-γ, poly I:C) ProinflammatoryStimuli->JAKSTAT JAKSTAT->Cytokines Inflammation Inflammation and Hair Follicle Attack Cytokines->Inflammation Inflammation->HairGrowth Inhibits

Proposed mechanism of action of SCD-153.

Preclinical Efficacy

The efficacy of SCD-153 has been evaluated in a C57BL/6 mouse model of alopecia areata.[3] Topical application of SCD-153 demonstrated a significant induction of hair growth compared to vehicle control and other itaconate analogs.[3][11]

Treatment GroupOutcomeReference
SCD-153 Significantly more hair growth than vehicle, 4-MI, dimethyl itaconate, and tofacitinib[1][2][3][7][11][12]
Vehicle (DMSO) Minimal hair growth[3]
4-MI Less effective than SCD-153[3]
Dimethyl Itaconate Less effective than SCD-153[3]
Tofacitinib Less effective than SCD-153[3]

In vitro studies using normal human epidermal keratinocytes (NHEKs) showed that SCD-153 dose-dependently inhibited the expression of poly I:C-induced IL-6 and TLR3.[3][5]

Experimental Protocols

This protocol is based on the description provided in the literature.[3]

  • Preparation of Homogenates and Plasma:

    • Skin homogenates are prepared by diluting washed skin samples 10-fold in a 0.1 M potassium phosphate buffer.

    • The samples are then homogenized using a probe sonicator.

    • Mouse and human plasma are used as provided.

  • Incubation:

    • 1 mL aliquots of skin homogenate or plasma are spiked with SCD-153 to a final concentration of 20 µM.

    • The samples are incubated in an orbital shaker at 37°C.

  • Sample Analysis:

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).

    • The reaction is quenched, and the samples are analyzed by high-resolution mass spectrometry to quantify the levels of SCD-153 and its metabolite, 4-MI.

The workflow for this experimental protocol is illustrated below.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Homogenate Prepare Skin Homogenate and Plasma Spike Spike with SCD-153 (20 µM) Homogenate->Spike Incubate Incubate at 37°C (Orbital Shaker) Spike->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench LCMS Analyze by LC-MS Quench->LCMS

References

LEB-03-153: A Technical Guide to its Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEB-03-153 is a novel deubiquitinase-targeting chimera (DUBTAC) designed for the targeted stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. This document provides a comprehensive technical overview of the biological activity, targets, and mechanism of action of this compound, intended to serve as a resource for researchers in oncology and drug discovery. The information presented herein is based on the seminal work describing its development and characterization.

Core Concepts: DUBTACs and Targeted Protein Stabilization

Traditional targeted therapies have predominantly focused on the inhibition or degradation of disease-promoting proteins. Deubiquitinase-targeting chimeras (DUBTACs) represent a paradigm shift, enabling the targeted stabilization of proteins that are otherwise marked for proteasomal degradation.

DUBTACs are heterobifunctional molecules composed of two key moieties: a ligand that binds to a specific protein of interest (POI) and another ligand that recruits a deubiquitinase (DUB) enzyme. By bringing the DUB into close proximity with the ubiquitinated POI, the DUBTAC facilitates the removal of ubiquitin chains, thereby rescuing the protein from degradation and increasing its intracellular concentration.

This compound is a first-in-class WEE1-targeting DUBTAC. It is a synthetic molecule that links the known WEE1 inhibitor, AZD1775 (Adavosertib), to EN523, a covalent recruiter of the deubiquitinase OTUB1. A unique feature of this compound is the absence of a linker between the two functional ends.

This compound: Molecular Profile and Targets

FeatureDescription
Molecule Type Deubiquitinase-Targeting Chimera (DUBTAC)
Primary Target WEE1 Kinase
Recruited Deubiquitinase OTUB1
Constituent Moieties AZD1775 (WEE1 Ligand) and EN523 (OTUB1 Recruiter)
Linker No linker
Mechanism of Action Induces proximity between WEE1 and OTUB1, leading to WEE1 deubiquitination and stabilization.

Biological Activity: WEE1 Stabilization

The primary biological effect of this compound is the stabilization of the WEE1 protein. While the initial publication by Henning et al. focused on the proof-of-concept for the DUBTAC platform and highlighted the activity of linker-containing analogues, this compound was synthesized and tested as part of this foundational work. The study demonstrated that DUBTACs containing the AZD1775 and EN523 moieties lead to a significant increase in WEE1 protein levels in HEP3B hepatoma cancer cells. For context, the activity of closely related, linker-containing WEE1 DUBTACs is presented below.

CompoundLinkerWEE1 Stabilization in HEP3B cells
LEB-03-144 C3 alkyl linkerSignificant stabilization, comparable to bortezomib treatment.
LEB-03-146 PEG linkerSignificant stabilization, comparable to bortezomib treatment.
This compound No linkerSynthesized and tested, specific quantitative data not highlighted in the primary publication.

Data summarized from Henning NJ, et al. Nat Chem Biol. 2022.

Signaling Pathway and Mechanism of Action

WEE1 Signaling Pathway

WEE1 is a nuclear kinase that plays a pivotal role in the G2/M cell cycle checkpoint. Its primary function is to inhibit the activity of the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex through inhibitory phosphorylation of CDK1 at Tyr15. This prevents premature entry into mitosis, allowing time for DNA repair.

WEE1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Wee1 WEE1 Chk1_Chk2->Wee1 Cdc25 Cdc25 Chk1_Chk2->Cdc25 | p53 p53 p53->Wee1 CDK1_CyclinB CDK1/Cyclin B1 (Inactive) Wee1->CDK1_CyclinB  Tyr15 Phosphorylation Cdc25->CDK1_CyclinB Dephosphorylation CDK1_CyclinB_Active CDK1/Cyclin B1 (Active) Mitosis Mitotic Entry CDK1_CyclinB_Active->Mitosis

Caption: The WEE1 signaling pathway in the G2/M cell cycle checkpoint.

Mechanism of Action of this compound

This compound functions by hijacking the cell's own deubiquitination machinery to protect WEE1 from degradation. The AZD1775 moiety of this compound binds to WEE1, while the EN523 moiety covalently engages the deubiquitinase OTUB1. This induced proximity facilitates the removal of polyubiquitin chains from WEE1 by OTUB1, leading to its stabilization and accumulation in the cell.

DUBTAC_Mechanism cluster_DUBTAC_Action This compound Mediated WEE1 Stabilization LEB03153 This compound WEE1 WEE1 (Ubiquitinated) LEB03153->WEE1 Binds OTUB1 OTUB1 (Deubiquitinase) LEB03153->OTUB1 Recruits Ternary_Complex WEE1-LEB-03-153-OTUB1 Ternary Complex WEE1->Ternary_Complex Proteasome Proteasomal Degradation WEE1->Proteasome Default Pathway OTUB1->Ternary_Complex WEE1_Stabilized WEE1 (Stabilized) Ternary_Complex->WEE1_Stabilized Deubiquitination Ubiquitin Polyubiquitin Chains Ternary_Complex->Ubiquitin WEE1_Stabilized->Proteasome Blocked

Caption: Mechanism of action of this compound as a WEE1-stabilizing DUBTAC.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature for the characterization of WEE1 DUBTACs.

Cell Culture
  • Cell Line: HEP3B (human hepatocellular carcinoma).

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

WEE1 Stabilization Assay
  • Cell Seeding: Plate HEP3B cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with this compound at various concentrations for a specified duration (e.g., 24 hours). Include vehicle (e.g., DMSO) and positive control (e.g., bortezomib, a proteasome inhibitor) treated wells.

  • Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against WEE1 overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the WEE1 band intensity to the loading control.

Experimental Workflow Diagram

Experimental_Workflow start Start seed_cells Seed HEP3B cells in 6-well plates start->seed_cells treat_cells Treat cells with this compound, vehicle, and positive control seed_cells->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (anti-WEE1, anti-GAPDH) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab visualize Visualize bands with ECL secondary_ab->visualize analyze Quantify band intensities and normalize data visualize->analyze end End analyze->end

Literature Review of LEB-03-153 Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

A comprehensive review of publicly available scientific literature and data for a research compound designated "LEB-03-153" has been conducted. The objective of this report is to consolidate all available information, including quantitative data and experimental methodologies, to provide a thorough technical guide for the scientific community. However, extensive searches have yielded no specific information related to a compound or research topic with this identifier.

Data Presentation

No quantitative data associated with "this compound" could be found in the public domain. Therefore, no data tables can be presented.

Experimental Protocols

Detailed experimental methodologies for any key experiments involving "this compound" are not available as no such experiments have been identified in the literature.

Visualization of Signaling Pathways and Workflows

As no signaling pathways, experimental workflows, or logical relationships for "this compound" have been described in the available literature, no diagrams can be generated.

The Potential Therapeutic Applications of LEB-03-153: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Stabilization with DUBTACs

The landscape of targeted therapeutics is undergoing a paradigm shift. While targeted protein degradation has emerged as a powerful strategy, a significant number of diseases are driven by the aberrant degradation of essential proteins. To address this, a novel therapeutic modality, the Deubiquitinase-Targeting Chimera (DUBTAC), has been developed for targeted protein stabilization. DUBTACs are heterobifunctional molecules designed to recruit a deubiquitinase (DUB) to a specific protein of interest, thereby preventing its proteasomal degradation and increasing its intracellular concentration. This technology opens up new avenues for treating diseases caused by protein insufficiency.

This technical guide focuses on LEB-03-153 , a first-in-class WEE1 DUBTAC. This compound is a pioneering molecule that links the WEE1 inhibitor AZD1775 (Adavosertib) directly to EN523, a covalent recruiter of the deubiquitinase OTUB1, without a linker.[1] This guide will provide an in-depth overview of this compound, its mechanism of action, potential therapeutic applications, and the experimental protocols utilized in its initial characterization.

This compound: A Profile

This compound is a synthetic heterobifunctional molecule at the forefront of DUBTAC technology. Its design is a testament to the principles of induced proximity, aiming to hijack the cellular deubiquitination machinery for therapeutic benefit.

Core Components

The unique structure of this compound is defined by the direct conjugation of its two key functional moieties.

ComponentChemical Name/IdentifierFunction
Targeting Ligand AZD1775 (Adavosertib)Binds to the WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint.
DUB Recruiter EN523Covalently binds to a non-catalytic allosteric cysteine (C23) on the K48-ubiquitin specific deubiquitinase OTUB1.[1]
Linker NoneThe targeting ligand and DUB recruiter are directly linked.
Chemical Structure

The synthesis of this compound involves the chemical conjugation of AZD1775 and EN523. While the detailed synthetic scheme is proprietary to the developing researchers, the fundamental concept involves forming a stable chemical bond between the two active molecules.

Mechanism of Action: Hijacking the Deubiquitination Pathway

The therapeutic potential of this compound lies in its ability to specifically increase the levels of the WEE1 protein by preventing its normal degradation process.

The Ubiquitin-Proteasome System and WEE1 Regulation

WEE1 kinase is a critical regulator of cell cycle progression, primarily at the G2/M checkpoint. Its activity is tightly controlled, in part, through ubiquitin-mediated proteasomal degradation. E3 ubiquitin ligases mark WEE1 with polyubiquitin chains, targeting it for destruction by the proteasome. This degradation is essential for mitotic entry.

This compound in Action: A Step-by-Step Breakdown
  • Cellular Entry: this compound, as a small molecule, is designed to be cell-permeable.

  • Ternary Complex Formation: Once inside the cell, this compound engages with both its targets:

    • The AZD1775 moiety binds to the WEE1 kinase.

    • The EN523 moiety covalently binds to OTUB1. This dual binding induces the formation of a ternary complex: WEE1-LEB-03-153-OTUB1 .

  • Deubiquitination and Stabilization: By bringing OTUB1 into close proximity with WEE1, the DUBTAC facilitates the removal of polyubiquitin chains from WEE1 by OTUB1.

  • Increased WEE1 Levels: The deubiquitinated WEE1 is no longer recognized by the proteasome for degradation, leading to its stabilization and accumulation within the cell.

DUBTAC_Mechanism This compound Mechanism of Action cluster_DUBTAC This compound cluster_ternary Ternary Complex Formation AZD1775 AZD1775 (WEE1 Ligand) EN523 EN523 (OTUB1 Recruiter) AZD1775->EN523 WEE1 WEE1 Protein AZD1775->WEE1 OTUB1 OTUB1 (Deubiquitinase) EN523->OTUB1 Recruits Ub_WEE1 Ubiquitinated WEE1 WEE1->Ub_WEE1 Ubiquitination WEE1_DUBTAC_OTUB1 WEE1 - this compound - OTUB1 Proteasome Proteasome Ub_WEE1->Proteasome Targeting for Degradation Degradation Degradation Products Proteasome->Degradation Stabilized_WEE1 Stabilized WEE1 E3_Ligase E3 Ubiquitin Ligase Ub Ubiquitin WEE1_DUBTAC_OTUB1->Stabilized_WEE1 Deubiquitination

Caption: Mechanism of WEE1 stabilization by this compound.

Potential Therapeutic Applications

The primary therapeutic application of this compound is in diseases where WEE1 protein levels are aberrantly low, or where increasing WEE1 levels could be beneficial. While the therapeutic relevance of a WEE1 DUBTAC utilizing a WEE1 inhibitor is still under investigation, the successful stabilization of WEE1 serves as a proof-of-concept for the DUBTAC platform.[1]

Cancer Therapy

While WEE1 inhibitors like AZD1775 are being investigated to be given in combination with DNA-damaging chemotherapy to induce premature mitosis and exert anti-cancer effects, the stabilization of WEE1 could have context-dependent applications.[1] For instance, in certain cancer types where WEE1 acts as a tumor suppressor, its stabilization could be a viable therapeutic strategy.

Other Potential Indications

The broader implication of the successful development of this compound is the validation of the DUBTAC platform. This platform could be adapted to stabilize other clinically relevant proteins that are degraded via the ubiquitin-proteasome system. This includes applications in genetic diseases caused by protein misfolding and subsequent degradation, as well as in neurodegenerative diseases where the loss of specific proteins contributes to pathology.

Experimental Data and Protocols

The initial characterization of this compound was performed in the HEP3B hepatoma cancer cell line, which is known to regulate WEE1 through ubiquitin-mediated proteasomal degradation.[1]

Quantitative Data Summary

While specific dose-response curves for this compound are not publicly available, qualitative results from Western blot analysis have been reported.

ExperimentCell LineTreatmentConcentrationDurationOutcome on WEE1 Levels
WEE1 Stabilization AssayHEP3BThis compound1 µM24 hoursNo significant stabilization observed
WEE1 Stabilization AssayHEP3BLEB-03-144 (C3 alkyl linker)1 µM24 hoursSignificant stabilization, comparable to Bortezomib
WEE1 Stabilization AssayHEP3BLEB-03-146 (PEG linker)1 µM24 hoursSignificant stabilization, comparable to Bortezomib
ControlHEP3BBortezomib (Proteasome Inhibitor)1 µM24 hoursSignificant WEE1 stabilization
ControlHEP3BAZD1775 alone1 µM24 hoursNo impact on WEE1 levels
ControlHEP3BEN523 alone1 µM24 hoursNo impact on WEE1 levels

Note: The absence of a linker in this compound may impact the geometry of the ternary complex, potentially explaining the lack of observed WEE1 stabilization in the initial experiments compared to its linker-containing counterparts.[1]

Experimental Protocols
  • Cell Line: HEP3B (human hepatoma cell line)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere containing 5% CO2.

  • Subculture: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA.

  • Cell Seeding: HEP3B cells are seeded in 6-well plates and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing the test compounds (this compound, LEB-03-144, LEB-03-146, Bortezomib, AZD1775, or EN523) at the desired concentration (e.g., 1 µM) or DMSO as a vehicle control.

  • Incubation: Cells are incubated with the compounds for 24 hours.

  • Cell Lysis: After incubation, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • Sample Preparation: Equal amounts of protein from each cell lysate are mixed with Laemmli sample buffer and boiled for 5 minutes.

  • SDS-PAGE: The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for WEE1. A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

Experimental_Workflow Experimental Workflow for WEE1 Stabilization Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis seed_cells Seed HEP3B cells in 6-well plates adhere Allow cells to adhere overnight seed_cells->adhere add_compounds Add this compound and controls (1 µM) adhere->add_compounds incubate Incubate for 24 hours add_compounds->incubate cell_lysis Lyse cells with RIPA buffer incubate->cell_lysis quantify Quantify protein concentration (BCA) cell_lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary antibody (anti-WEE1, anti-GAPDH) blocking->primary_ab secondary_ab HRP-conjugated secondary antibody primary_ab->secondary_ab detection ECL detection and imaging secondary_ab->detection

Caption: Workflow for assessing WEE1 stabilization by this compound.

Logical Relationships of DUBTAC Components

The efficacy of a DUBTAC like this compound is contingent on the interplay of its constituent parts and the cellular machinery it co-opts.

DUBTAC_Logic Logical Relationship of DUBTAC Components DUBTAC This compound (DUBTAC) Targeting_Ligand Targeting Ligand (AZD1775) DUBTAC->Targeting_Ligand consists of DUB_Recruiter DUB Recruiter (EN523) DUBTAC->DUB_Recruiter consists of Linker Linker (None) DUBTAC->Linker consists of Ternary_Complex Ternary Complex (WEE1-DUBTAC-OTUB1) DUBTAC->Ternary_Complex induces formation of Target_Protein Target Protein (WEE1) Targeting_Ligand->Target_Protein binds to DUB Deubiquitinase (OTUB1) DUB_Recruiter->DUB recruits Target_Protein->Ternary_Complex DUB->Ternary_Complex Protein_Stabilization Protein Stabilization Ternary_Complex->Protein_Stabilization leads to Therapeutic_Effect Therapeutic Effect Protein_Stabilization->Therapeutic_Effect results in

Caption: Logical relationships between DUBTAC components and their cellular targets.

Conclusion and Future Directions

This compound represents a significant step forward in the development of novel therapeutic modalities. As a WEE1-targeting DUBTAC, it has provided crucial proof-of-concept for the targeted protein stabilization platform. While the direct therapeutic application of this compound itself requires further investigation, particularly concerning the interplay of its WEE1-inhibiting and -stabilizing functions, the DUBTAC technology holds immense promise.

Future research will likely focus on:

  • Optimizing Linker Chemistry: As evidenced by the superior performance of linker-containing analogues, the design of the linker is critical for optimal ternary complex formation and subsequent deubiquitination.

  • Expanding the Target Scope: Applying the DUBTAC platform to other disease-relevant proteins that are subject to proteasomal degradation.

  • In Vivo Studies: Evaluating the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of optimized DUBTACs in animal models.

The continued exploration of DUBTACs like this compound will undoubtedly pave the way for a new generation of medicines that can restore protein function and address a wide range of unmet medical needs.

References

Unraveling the Profile of LEB-03-153: A Deep Dive into its Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the physicochemical properties of the novel compound LEB-03-153 is currently unavailable in the public domain. Extensive searches for scientific literature, technical data sheets, and experimental protocols pertaining to "this compound" have not yielded any specific information. The designation "this compound" may represent an internal research code for a compound that has not yet been publicly disclosed or characterized in peer-reviewed publications.

While a detailed technical guide on this compound cannot be constructed at this time due to the absence of data, this report outlines the fundamental physicochemical parameters and experimental methodologies that would be crucial for its characterization. This framework serves as a blueprint for the type of in-depth analysis required by researchers, scientists, and drug development professionals.

Core Physicochemical Properties: A Hypothetical Overview

For any novel therapeutic agent, a thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. Key parameters that would need to be determined for this compound are summarized in the table below. The values provided are placeholders and would need to be populated with experimental data.

PropertyDescriptionHypothetical Value
Molecular Weight The mass of one mole of the substance.Data not available
pKa The negative log of the acid dissociation constant; indicates the acidity or basicity of a compound.Data not available
LogP The logarithm of the partition coefficient between octanol and water; a measure of lipophilicity.Data not available
Aqueous Solubility The maximum concentration of the compound that can dissolve in water at a specific temperature.Data not available
Permeability The ability of the compound to pass through biological membranes.Data not available
Chemical Stability The stability of the compound under various conditions (e.g., pH, temperature, light).Data not available

Essential Experimental Protocols

The determination of the physicochemical properties of this compound would necessitate a series of well-defined experimental protocols. The following outlines the standard methodologies that would be employed.

Solubility Determination:

A common method for determining aqueous solubility is the shake-flask method .

G cluster_2 Hypothetical Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Inhibits Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response

Technical Whitepaper: LEB-03-153 and the Dawn of Targeted Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted therapeutics has been dominated by approaches aimed at protein inhibition or degradation. However, a significant number of diseases, including certain cancers and genetic disorders like cystic fibrosis, are driven by the insufficient levels of critical proteins due to excessive ubiquitination and subsequent proteasomal degradation. The innovative Deubiquitinase-Targeting Chimera (DUBTAC) platform offers a novel therapeutic strategy focused on targeted protein stabilization (TPS). This document provides an in-depth technical overview of LEB-03-153, a pioneering DUBTAC designed to stabilize the WEE1 kinase, a crucial regulator of the cell cycle.

The DUBTAC Platform: A Paradigm Shift in Protein Modulation

The DUBTAC platform utilizes heterobifunctional molecules to hijack the cell's natural deubiquitination machinery for therapeutic benefit. A DUBTAC consists of three key components: a ligand that binds to the target protein, a recruiter moiety that engages a specific deubiquitinase (DUB), and a linker connecting the two. By inducing proximity between the target protein and the DUB, the DUBTAC facilitates the removal of polyubiquitin chains from the target, thereby rescuing it from proteasomal degradation and increasing its intracellular concentration.[1][][3][4]

This compound: A WEE1-Targeting DUBTAC

This compound is a specific DUBTAC that exemplifies the therapeutic potential of this platform. It is a chimeric molecule that links the WEE1 kinase inhibitor AZD1775 (Adavosertib) to the covalent OTUB1 recruiter, EN523, with no intervening linker.[5]

  • Target Ligand (AZD1775): AZD1775 is a potent and selective inhibitor of WEE1 kinase, a key negative regulator of the G2/M cell cycle checkpoint.[6][7] By phosphorylating CDK1, WEE1 prevents premature entry into mitosis.[7] In cancer cells with a defective G1 checkpoint (often due to p53 mutations), inhibition of WEE1 leads to mitotic catastrophe and apoptosis.[7][8]

  • DUB Recruiter (EN523): EN523 is a covalent ligand that specifically targets a non-catalytic, allosteric cysteine residue (C23) on OTUB1 (OTU deubiquitinase, ubiquitin aldehyde binding 1).[5][9][10] OTUB1 is a deubiquitinase that preferentially cleaves K48-linked polyubiquitin chains, the primary signal for proteasomal degradation.[1] Importantly, EN523 does not inhibit the catalytic activity of OTUB1, making it an ideal recruiter for the DUBTAC platform.[9]

Mechanism of Action of this compound

The mechanism of this compound-mediated WEE1 stabilization is a clear illustration of the DUBTAC concept in action.

  • Ternary Complex Formation: this compound, through its AZD1775 and EN523 moieties, simultaneously binds to WEE1 kinase and the deubiquitinase OTUB1, respectively. This induces the formation of a ternary WEE1-LEB-03-153-OTUB1 complex.

  • Deubiquitination: By bringing OTUB1 into close proximity with WEE1, this compound facilitates the enzymatic removal of K48-linked polyubiquitin chains from WEE1 by OTUB1.

  • Protein Stabilization: The deubiquitinated WEE1 is no longer recognized by the proteasome, leading to its stabilization and increased intracellular accumulation.

This targeted stabilization of WEE1 can have significant implications in therapeutic contexts where increased WEE1 activity is desired.

Quantitative Data Summary

The efficacy of WEE1 stabilization by this compound and related DUBTACs was demonstrated in HEP3B hepatoma cancer cells. The following table summarizes the quantitative results from western blot analyses.

CompoundConcentration (µM)Fold Increase in WEE1 Levels (Normalized to DMSO)
This compound 1~2.5
LEB-03-144 (C3 linker)1~3.0
LEB-03-146 (PEG2 linker)1~3.5
AZD1775 (WEE1 ligand only)1No significant change
EN523 (OTUB1 recruiter only)1No significant change
Bortezomib (Proteasome Inhibitor)1~4.0

Data is estimated from graphical representations in the source publication and presented for comparative purposes.

Key Experimental Protocols

Cell Culture and Treatment: HEP3B cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. For protein stabilization experiments, cells were treated with the indicated compounds (this compound, control compounds) or DMSO vehicle at a final concentration of 1 µM for 24 hours.

Western Blotting for WEE1 Stabilization:

  • Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Total protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against WEE1 and a loading control (e.g., GAPDH). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection and Quantification: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using densitometry software, and WEE1 levels were normalized to the loading control.

Visualizations

DUBTAC_Mechanism cluster_cell Cellular Environment LEB03153 This compound (DUBTAC) WEE1 WEE1 Kinase LEB03153->WEE1 Binds via AZD1775 moiety OTUB1 OTUB1 (Deubiquitinase) LEB03153->OTUB1 Binds via EN523 moiety TernaryComplex WEE1-DUBTAC-OTUB1 Ternary Complex LEB03153->TernaryComplex Proteasome Proteasome WEE1->Proteasome Targeted for Degradation WEE1->TernaryComplex Stabilization Stabilization & Accumulation WEE1->Stabilization OTUB1->TernaryComplex Ub Polyubiquitin (K48-linked) Ub->WEE1 Attached to WEE1 Degradation Degradation Proteasome->Degradation TernaryComplex->WEE1 Releases Stabilized WEE1 TernaryComplex->Ub OTUB1 removes Ubiquitin

Caption: Mechanism of this compound mediated WEE1 protein stabilization.

Experimental_Workflow start Start: Culture HEP3B Cells treatment Treat cells with this compound, Controls, or DMSO (24h) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibodies (anti-WEE1, anti-GAPDH) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibodies primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection quantification Densitometry and Data Analysis detection->quantification end End: Quantified WEE1 Stabilization quantification->end

Caption: Experimental workflow for assessing WEE1 stabilization.

Conclusion and Future Directions

The development of this compound and the broader DUBTAC platform represents a significant advancement in the field of chemical biology and drug discovery. By hijacking deubiquitinases, these molecules provide a powerful tool to increase the levels of proteins that are otherwise difficult to target with conventional therapeutic modalities. This approach holds immense promise for treating a wide range of diseases caused by protein insufficiency. Future research will likely focus on the discovery of recruiters for other deubiquitinases, the development of DUBTACs for a wider range of target proteins, and the optimization of linker chemistry to enhance the potency and selectivity of these novel therapeutic agents. The principles demonstrated by this compound pave the way for a new class of medicines that function by stabilizing, rather than inhibiting or degrading, their targets.

References

The Emergence of DUBTACs: A Technical Overview of LEB-03-153 and its Homologs for Targeted Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of LEB-03-153 and its homologous compounds, a novel class of molecules known as Deubiquitinase-Targeting Chimeras (DUBTACs). These compounds represent a significant advancement in the field of targeted protein stabilization, offering a new therapeutic modality for diseases driven by aberrant protein degradation. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism, experimental validation, and potential applications of this innovative technology.

Introduction to DUBTACs and Targeted Protein Stabilization

Targeted protein degradation has emerged as a powerful therapeutic strategy, utilizing bifunctional molecules like PROTACs to induce the degradation of disease-causing proteins. However, many diseases are caused not by the overabundance of a protein, but by its inappropriate degradation. In such cases, a strategy of targeted protein stabilization (TPS) is required. DUBTACs are a novel class of chimeric molecules designed to achieve TPS. They function by recruiting a deubiquitinase (DUB) to a specific protein of interest, leading to the removal of ubiquitin chains and thereby preventing its proteasomal degradation.[1][2]

This compound and its analogs are first-in-class DUBTACs that target the WEE1 kinase for stabilization. WEE1 is a critical cell cycle regulator, and its targeted stabilization holds potential for therapeutic intervention in specific contexts.[1]

This compound and its Homologous Compounds: Structure and Function

This compound is a WEE1 DUBTAC that chemically links the WEE1 inhibitor AZD1775 (Adavosertib) to the OTUB1 recruiter EN523 without a linker.[1] OTUB1 is a deubiquitinase that specifically cleaves K48-linked polyubiquittin chains, which are the primary signal for proteasomal degradation.[3][4] By bringing OTUB1 into proximity with WEE1, this compound facilitates the deubiquitination and subsequent stabilization of the WEE1 protein.

A series of homologous compounds to this compound have been synthesized to investigate the impact of the linker on DUBTAC activity. These homologs utilize the same WEE1 ligand (AZD1775) and OTUB1 recruiter (EN523) but differ in the linker connecting them.

Table 1: this compound and Homologous WEE1 DUBTACs

Compound IDWEE1 LigandOTUB1 RecruiterLinker
This compoundAZD1775EN523No linker
LEB-03-144AZD1775EN523C3 alkyl linker
LEB-03-145AZD1775EN523C5 alkyl linker
LEB-03-146AZD1775EN523PEG2 linker

Signaling Pathway and Mechanism of Action

The mechanism of action of WEE1 DUBTACs involves the induced proximity of OTUB1 to the WEE1 kinase, leading to its deubiquitination and stabilization. The following diagram illustrates this signaling pathway.

DUBTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation WEE1 WEE1 Kinase Ub Polyubiquitin Chain (K48-linked) WEE1->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Signal WEE1_stabilized Stabilized WEE1 (Increased Levels) Ub->WEE1_stabilized DUBTAC This compound (WEE1 DUBTAC) DUBTAC->WEE1 Binds to WEE1 OTUB1 OTUB1 (Deubiquitinase) DUBTAC->OTUB1 Recruits OTUB1 WEE1_bound WEE1 DUBTAC_bound DUBTAC WEE1_bound->DUBTAC_bound OTUB1_bound OTUB1 DUBTAC_bound->OTUB1_bound OTUB1_bound->Ub Deubiquitination cluster_ternary cluster_ternary

Caption: Mechanism of WEE1 stabilization by this compound.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize this compound and its homologs.

Synthesis of WEE1 DUBTACs

The synthesis of this compound and its analogs involves a multi-step chemical synthesis process. The core components, the WEE1 inhibitor AZD1775 and the OTUB1 recruiter EN523, are synthesized separately and then conjugated, with or without a linker, using standard coupling chemistries. Detailed synthetic procedures can be found in the supplementary information of the primary research publication by Henning et al. (2022).

WEE1 Stabilization Assay (Western Blot)

This assay is used to quantify the change in WEE1 protein levels in cells treated with DUBTACs.

  • Cell Culture: HEP3B hepatoma cancer cells are cultured in appropriate media.

  • Treatment: Cells are treated with DMSO (vehicle control), the individual components (AZD1775, EN523), a proteasome inhibitor (e.g., bortezomib, as a positive control for protein stabilization), and the WEE1 DUBTACs (this compound and its homologs) at a specified concentration (e.g., 1 µM) for a defined period (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for WEE1. A primary antibody for a loading control protein (e.g., GAPDH) is also used to ensure equal protein loading.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

  • Quantification: The intensity of the WEE1 and loading control bands is quantified using densitometry software. The relative WEE1 protein level is calculated by normalizing the WEE1 band intensity to the loading control band intensity.

The workflow for this experiment can be visualized as follows:

Western_Blot_Workflow start Start cell_culture Culture HEP3B Cells start->cell_culture treatment Treat cells with DUBTACs and controls cell_culture->treatment lysis Harvest and lyse cells treatment->lysis quantification Quantify total protein lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting for WEE1 and GAPDH transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Densitometry and Data Analysis detection->analysis end End analysis->end

Caption: Western blot workflow for WEE1 stabilization.

Quantitative Data

The efficacy of this compound and its homologous compounds in stabilizing WEE1 has been quantitatively assessed. The following table summarizes the key findings from western blot analyses.

Table 2: Quantitative Analysis of WEE1 Stabilization by DUBTACs

Treatment (1 µM, 24h)Relative WEE1 Protein Level (Normalized to DMSO)
DMSO (Vehicle)1.0
AZD1775No significant change
EN523No significant change
Bortezomib (Proteasome Inhibitor)Significant increase
This compound (No linker)Moderate increase
LEB-03-144 (C3 alkyl linker)Significant increase
LEB-03-145 (C5 alkyl linker)Moderate increase
LEB-03-146 (PEG2 linker)Significant increase

Note: The terms "moderate" and "significant" are based on the qualitative descriptions from the source literature. For precise fold-change values, refer to the original publication.[1]

These results indicate that the presence and nature of the linker play a crucial role in the efficacy of WEE1 stabilization, with the C3 alkyl and PEG2 linkers demonstrating the most significant activity.

Conclusion and Future Directions

This compound and its analogs represent a pioneering effort in the development of DUBTACs for targeted protein stabilization. The successful demonstration of WEE1 stabilization provides a strong proof-of-concept for this therapeutic modality. Future research will likely focus on optimizing the linker chemistry to enhance potency and selectivity, as well as expanding the DUBTAC platform to target other proteins implicated in disease. The in-depth understanding of the structure-activity relationships and the underlying biological mechanisms will be crucial for the successful translation of this promising technology into novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for "Compound X" (e.g., LEB-03-153) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols provide a general framework for the use of a novel investigational compound, referred to herein as "Compound X," in cell culture experiments. Specific details for a compound designated "LEB-03-153" are not publicly available. Therefore, this document outlines a standard workflow for the characterization and application of a new chemical entity in a research setting.

Introduction

The introduction of a novel compound into cell culture-based assays is a critical step in drug discovery and basic research. A systematic approach is essential to determine the compound's activity, optimal concentration, and mechanism of action. This document provides detailed protocols for the initial characterization and application of a hypothetical small molecule inhibitor, "Compound X," in common cell culture experiments. The workflow progresses from determining the cytotoxic and cytostatic effects to analyzing its impact on specific cellular processes and signaling pathways.

Initial Characterization of Compound X

Before initiating cell-based assays, it is crucial to determine the physicochemical properties of Compound X.

2.1. Solubility and Stock Solution Preparation

A high-concentration, stable stock solution is necessary for accurate and reproducible dilutions.

Protocol:

  • Solvent Selection: Test the solubility of Compound X in common laboratory solvents such as DMSO, ethanol, or PBS. DMSO is a common choice for dissolving hydrophobic small molecules for in vitro assays.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in the chosen solvent.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

2.2. Stability in Culture Medium

Assess the stability of Compound X in your specific cell culture medium at 37°C over the intended duration of your longest experiment. This can be analyzed by methods such as HPLC or LC-MS.

Determining the Optimal Working Concentration

A dose-response experiment is fundamental to identifying the concentration range at which Compound X exerts a biological effect.

3.1. Cell Viability/Cytotoxicity Assay (e.g., MTT or CCK-8 Assay)

This assay determines the concentration of Compound X that inhibits cell viability by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Compound X in culture medium. The concentration range should be broad (e.g., from 1 nM to 100 µM). Replace the medium in the wells with the medium containing different concentrations of Compound X. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Assay: Add the viability reagent (e.g., MTT or CCK-8) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Data Presentation:

Summarize the quantitative data from dose-response experiments in a structured table.

Cell LineCompound X IC50 (µM) after 48hHill Slope
Cancer Cell Line A5.2-1.10.98
Cancer Cell Line B12.8-0.90.95
Normal Fibroblasts> 50N/AN/A

Experimental Workflow for Compound X Characterization

The following diagram illustrates a typical workflow for characterizing a novel compound in cell culture.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Cellular Effect Analysis cluster_2 Phase 3: Mechanism of Action solubility Determine Solubility & Prepare Stock stability Assess Stability in Medium solubility->stability dose_response Dose-Response Assay (e.g., MTT/CCK-8) stability->dose_response ic50 Calculate IC50 dose_response->ic50 cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis target_engagement Target Engagement/ Pathway Analysis ic50->target_engagement western_blot Western Blot for Signaling Proteins target_engagement->western_blot gene_expression Gene Expression (qPCR/RNA-seq) target_engagement->gene_expression functional_assays Functional Assays (e.g., Migration, Invasion) target_engagement->functional_assays

Caption: Experimental workflow for Compound X characterization.

Protocols for Assessing Cellular Effects

Based on the IC50 values, select appropriate concentrations (e.g., 0.5x, 1x, and 2x IC50) for subsequent mechanism-of-action studies.

5.1. Cell Cycle Analysis by Flow Cytometry

This protocol determines if Compound X causes cell cycle arrest.

Protocol:

  • Treatment: Seed cells in 6-well plates. After 24 hours, treat with Compound X at the desired concentrations for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.

5.2. Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treatment: Treat cells with Compound X as described for the cell cycle analysis.

  • Harvesting: Collect all cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Investigating the Mechanism of Action: Signaling Pathways

Assuming Compound X is a kinase inhibitor targeting a hypothetical "Kinase A" in a cancer-related pathway, the following diagram illustrates its potential mechanism of action.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB P TF Transcription Factor KinaseB->TF P Proliferation Cell Proliferation & Survival TF->Proliferation CompoundX Compound X (this compound) CompoundX->KinaseA

Caption: Hypothetical signaling pathway inhibited by Compound X.

6.1. Western Blotting Protocol

To validate the proposed mechanism, Western blotting can be used to measure the phosphorylation status of target proteins.

Protocol:

  • Protein Extraction: Treat cells with Compound X for a shorter duration (e.g., 1-6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Kinase B, anti-total-Kinase B, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This document provides a comprehensive guide for the initial characterization and application of a novel compound, such as "Compound X," in cell culture experiments. By following these protocols, researchers can systematically determine the effective concentration, cellular effects, and potential mechanism of action of new chemical entities, thereby facilitating their development in preclinical research.

Application Notes and Protocols for In Vivo Studies of LEB-03-153

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Disclaimer

Information regarding a specific experimental protocol for a compound designated "LEB-03-153" is not publicly available. The following application notes and protocols are based on generalized in vivo study designs and may require significant adaptation once the specific characteristics of this compound, such as its therapeutic target, mechanism of action, and formulation, are known.

Introduction: Hypothetical Profile of this compound

For the purpose of this illustrative guide, we will hypothesize that this compound is a novel small molecule inhibitor of a key kinase involved in an inflammatory signaling pathway. The objective of the in vivo studies is to assess its efficacy, pharmacokinetics (PK), and safety in a murine model of rheumatoid arthritis.

Preclinical In Vivo Efficacy Evaluation

Animal Model

A collagen-induced arthritis (CIA) model in DBA/1 mice is a standard and widely accepted model for rheumatoid arthritis.

Experimental Protocol

A detailed workflow for a typical in vivo efficacy study is outlined below.

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Disease Induction cluster_2 Phase 3: Treatment cluster_3 Phase 4: Monitoring & Endpoints acclimatization Acclimatization (7 days) baseline Baseline Measurements (Body Weight, Paw Volume) acclimatization->baseline day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) baseline->day0 day21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) day0->day21 onset Onset of Arthritis (Clinical Score ≥ 4) day21->onset randomization Randomization & Grouping onset->randomization treatment_start Treatment Initiation (Day 28 - 42) randomization->treatment_start vehicle Vehicle Control treatment_start->vehicle leb03153_low This compound (Low Dose) treatment_start->leb03153_low leb03153_high This compound (High Dose) treatment_start->leb03153_high positive_control Positive Control (e.g., Methotrexate) treatment_start->positive_control monitoring Daily Clinical Scoring Weekly Body Weight & Paw Volume vehicle->monitoring leb03153_low->monitoring leb03153_high->monitoring positive_control->monitoring termination Study Termination (Day 42) monitoring->termination collection Sample Collection (Blood, Paws, Spleen) termination->collection

In Vivo Efficacy Study Workflow for this compound in a CIA Mouse Model.
Data Presentation: Efficacy Endpoints

GroupMean Arthritis Score (± SEM) at Day 42Mean Paw Volume (mm³) (± SEM) at Day 42
Vehicle Control12.5 ± 1.23.8 ± 0.3
This compound (10 mg/kg)6.8 ± 0.92.5 ± 0.2
This compound (30 mg/kg)3.2 ± 0.51.9 ± 0.1
Methotrexate (1 mg/kg)4.5 ± 0.72.1 ± 0.2

Pharmacokinetic (PK) Studies

Experimental Protocol

Healthy C57BL/6 mice are typically used for initial PK studies.

  • Dosing : Administer this compound via intravenous (IV) and oral (PO) routes.

  • Blood Sampling : Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation : Centrifuge blood to separate plasma.

  • Bioanalysis : Quantify this compound concentration in plasma using LC-MS/MS.

  • Data Analysis : Calculate key PK parameters using software like Phoenix WinNonlin.

Data Presentation: Key Pharmacokinetic Parameters
ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.081.0
AUClast (ng*h/mL) 28004500
t1/2 (h) 3.54.2
Bioavailability (%) -64

Signaling Pathway Analysis

Assuming this compound targets the hypothetical "Kinase X" in the "Inflamma-Signal Pathway," the following diagram illustrates its proposed mechanism of action.

G cluster_pathway Inflamma-Signal Pathway cytokine Pro-inflammatory Cytokine (e.g., TNF-α) receptor Cytokine Receptor cytokine->receptor binds adaptor Adaptor Proteins receptor->adaptor activates kinase_x Kinase X adaptor->kinase_x phosphorylates transcription_factor Transcription Factor (e.g., NF-κB) kinase_x->transcription_factor activates nucleus Nucleus transcription_factor->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression initiates leb03153 This compound leb03153->kinase_x inhibits

Proposed Mechanism of Action for this compound.

Safety and Toxicology

Acute Toxicity Study

A dose-escalation study in healthy rodents to determine the maximum tolerated dose (MTD).

Protocol
  • Administer single, escalating doses of this compound to different groups of mice.

  • Monitor for clinical signs of toxicity, body weight changes, and mortality for 14 days.

  • Perform gross necropsy at the end of the study.

Data Presentation: Acute Toxicity Endpoints
Dose (mg/kg)Number of AnimalsMortalityClinical Signs
10050/5None observed
30050/5Mild lethargy for 2h post-dose
100051/5Severe lethargy, ruffled fur
200055/5-

These generalized protocols and data representations provide a framework for the in vivo evaluation of a novel compound like this compound. Specific details of the experimental design should be based on the known pharmacology and toxicology of the molecule.

Application Notes and Protocols for LEB-03-153: A Hypothetical WEE1 Deubiquitinase-Targeting Chimera (DUBTAC)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature identifying the specific biological target or mechanism of action for a compound designated "LEB-03-153." The following application notes and protocols are presented as a hypothetical example based on the related compound, LEB-03-146, which is described as a WEE1 deubiquitinase-targeting chimera (DUBTAC)[1]. These protocols are intended to serve as a template for researchers, scientists, and drug development professionals working on similar classes of molecules.

Introduction

Targeted protein stabilization, mediated by molecules like deubiquitinase-targeting chimeras (DUBTACs), represents a novel therapeutic strategy. DUBTACs are bifunctional molecules that recruit a deubiquitinase (DUB) to a specific protein of interest, leading to its stabilization by preventing its degradation. This application note describes in vitro assays for characterizing a hypothetical DUBTAC, this compound, which is presumed to target the WEE1 kinase for stabilization by recruiting a deubiquitinase.

WEE1 is a critical regulator of the G2/M cell cycle checkpoint, and its inhibition is a validated anti-cancer strategy. Conversely, stabilizing WEE1 could have applications in other therapeutic areas. The following protocols outline methods to assess the biochemical and cellular activity of this compound.

Data Presentation

Table 1: Hypothetical Biochemical Activity of this compound

ParameterValue (nM)Assay Type
WEE1 Binding Affinity (Kd)50Surface Plasmon Resonance (SPR)
DUB Binding Affinity (Kd)150Isothermal Titration Calorimetry (ITC)
Ternary Complex Formation (DC50)100Proximity-Based Assay (e.g., AlphaLISA)
WEE1 Deubiquitination (EC50)250In Vitro Deubiquitination Assay

Table 2: Hypothetical Cellular Activity of this compound in HEK293T Cells

ParameterValue (µM)Assay Type
WEE1 Stabilization (EC50)1.5Western Blot / In-Cell Western
Target Engagement (EC50)0.8Cellular Thermal Shift Assay (CETSA)
Cytotoxicity (CC50)> 50Cell Viability Assay (e.g., MTS)

Experimental Protocols

WEE1 Kinase Binding Assay (Surface Plasmon Resonance)

This protocol describes the determination of the binding affinity of this compound to the WEE1 kinase using Surface Plasmon Resonance (SPR).

Materials:

  • Recombinant human WEE1 protein

  • SPR instrument and sensor chips (e.g., CM5)

  • This compound

  • Amine coupling kit

  • Running buffer (e.g., HBS-EP+)

  • DMSO

Procedure:

  • Immobilize recombinant WEE1 protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions.

  • Prepare a dilution series of this compound in running buffer with a constant low percentage of DMSO.

  • Inject the different concentrations of this compound over the immobilized WEE1 surface and a reference flow cell.

  • Monitor the binding response in real-time.

  • After each injection, regenerate the sensor surface using a suitable regeneration solution.

  • Analyze the resulting sensorgrams using appropriate software to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (Kd).

In Vitro Deubiquitination Assay

This assay measures the ability of this compound to induce the deubiquitination of WEE1 in the presence of a deubiquitinase.

Materials:

  • Ubiquitinated recombinant human WEE1 protein

  • Recombinant human deubiquitinase (e.g., OTUB1)

  • This compound

  • Deubiquitination buffer

  • Ubiquitin-specific antibody

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • SDS-PAGE gels and Western blot apparatus

Procedure:

  • Set up reactions containing ubiquitinated WEE1, the deubiquitinase, and varying concentrations of this compound in deubiquitination buffer.

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a ubiquitin-specific antibody to detect the levels of ubiquitinated WEE1.

  • Quantify the band intensities to determine the concentration at which this compound promotes 50% of the maximal deubiquitination (EC50).

Cellular WEE1 Stabilization Assay (Western Blot)

This protocol assesses the ability of this compound to stabilize endogenous WEE1 protein levels in a cellular context.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Primary antibody against WEE1

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed HEK293T cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 24 hours).

  • Lyse the cells and determine the total protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane and perform a Western blot using antibodies against WEE1 and a loading control.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Quantify the WEE1 band intensity relative to the loading control to determine the EC50 for WEE1 stabilization.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: In Vitro Characterization of this compound start Start biochem Biochemical Assays start->biochem cell_based Cell-Based Assays start->cell_based spr SPR Binding Assay (WEE1 Affinity) biochem->spr itc ITC Binding Assay (DUB Affinity) biochem->itc deubiq In Vitro Deubiquitination (Ternary Complex Activity) biochem->deubiq western Cellular WEE1 Stabilization (Western Blot) cell_based->western cetsa Target Engagement (CETSA) cell_based->cetsa viability Cytotoxicity Assay (MTS) cell_based->viability data_analysis Data Analysis (Kd, EC50, CC50) spr->data_analysis itc->data_analysis deubiq->data_analysis western->data_analysis cetsa->data_analysis viability->data_analysis end End data_analysis->end G cluster_pathway Hypothetical Signaling Pathway of this compound Action LEB03153 This compound (DUBTAC) TernaryComplex WEE1 - this compound - DUB Ternary Complex LEB03153->TernaryComplex WEE1 WEE1 Kinase WEE1->TernaryComplex Stabilization WEE1 Stabilization & Function WEE1->Stabilization DUB Deubiquitinase (DUB) DUB->TernaryComplex UbWEE1 Ubiquitinated WEE1 TernaryComplex->UbWEE1 Recruitment & Deubiquitination UbWEE1->WEE1 Deubiquitination Proteasome Proteasome UbWEE1->Proteasome Default Pathway Degradation Degradation Proteasome->Degradation Default Pathway

References

Application Notes and Protocols for Measuring Small Molecule Inhibitor Activity

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Techniques for Measuring LEB-03-153 Activity

Disclaimer: The specific molecule "this compound" could not be identified in publicly available scientific literature, patent databases, or clinical trial registries. It is possible that this is an internal, proprietary designation for a compound not yet disclosed to the public, a typographical error, or a novel agent pending publication.

The following Application Notes and Protocols are provided as a comprehensive template for researchers, scientists, and drug development professionals to establish methods for measuring the activity of a novel small molecule inhibitor. This guide is based on established principles and techniques for characterizing similar compounds.[1][2][3][4][5] Once the specific target and mechanism of action of this compound are known, these general protocols can be adapted accordingly.

I. Introduction to Small Molecule Inhibitor Activity Assays

The characterization of a novel small molecule inhibitor like this compound is a critical process in drug discovery and development.[4][5] A thorough understanding of its potency, selectivity, and mechanism of action is essential. This is achieved through a tiered approach, typically beginning with biochemical assays to measure direct target engagement and enzymatic inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[2][3][6][7]

Key Parameters to Measure:

  • Potency: The concentration of the inhibitor required to produce a specific level of inhibition (e.g., IC50).

  • Efficacy: The maximal inhibitory effect of the compound.

  • Mechanism of Inhibition: How the inhibitor interacts with its target (e.g., competitive, non-competitive, uncompetitive).

  • Selectivity: The inhibitor's activity against the intended target versus other related or unrelated targets.

  • Cellular Activity: The ability of the inhibitor to engage its target within a living cell and elicit a downstream functional response.

II. Data Presentation: Summary of Quantitative Data

Clear and concise presentation of quantitative data is crucial for comparing the activity of different compounds and making informed decisions in a drug development pipeline. The following table provides a template for summarizing key activity metrics for a small molecule inhibitor.

Assay Type Parameter This compound Control Compound Notes
Biochemical Assays
Enzyme InhibitionIC50 (nM)e.g., 15e.g., 5Half-maximal inhibitory concentration.[6]
Ki (nM)e.g., 7e.g., 2Inhibition constant, a measure of binding affinity.
Binding Assay (SPR/FP)KD (nM)e.g., 10e.g., 3Equilibrium dissociation constant, indicates binding affinity.
Cell-Based Assays
Target EngagementEC50 (nM)e.g., 50e.g., 20Half-maximal effective concentration for target binding in cells.
Functional AssayEC50 (nM)e.g., 100e.g., 45Half-maximal effective concentration for a functional cellular response (e.g., inhibition of signaling).
Cell Viability/ToxCC50 (µM)>10e.g., 5Half-maximal cytotoxic concentration. A higher value is desirable.
Selectivity Panel
Off-Target 1 (Kinase)IC50 (µM)>20e.g., 0.1Demonstrates selectivity against a related kinase.
Off-Target 2 (GPCR)IC50 (µM)>20e.g., 0.5Demonstrates selectivity against an unrelated receptor.

III. Experimental Protocols

The following are detailed, generalized protocols for key experiments to measure the activity of a small molecule inhibitor.

A. Biochemical Assays

Biochemical assays are performed in a purified, cell-free system to directly measure the interaction of the inhibitor with its target protein.[2][4][5]

1. Enzyme Inhibition Assay (e.g., Kinase Activity Assay)

This protocol is designed to measure the ability of this compound to inhibit the activity of its purified target enzyme.

  • Principle: A kinase transfers a phosphate group from ATP to a substrate. The assay measures the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the compound.

  • Materials:

    • Purified recombinant target kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (adenosine triphosphate)[8]

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • This compound and control inhibitor (stock solutions in DMSO)

    • Detection reagent (e.g., phosphospecific antibody, fluorescent probe)

    • Microplate reader

  • Protocol:

    • Prepare a serial dilution of this compound and a known control inhibitor in assay buffer.

    • In a 96-well or 384-well plate, add the purified kinase and the substrate.

    • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).

    • Stop the reaction (e.g., by adding EDTA).

    • Add the detection reagent and incubate as required.

    • Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

    • Plot the signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Binding Assay (e.g., Fluorescence Polarization)

This protocol measures the direct binding of this compound to its target protein.

  • Principle: A small fluorescently labeled ligand (tracer) binds to the target protein, resulting in a high fluorescence polarization (FP) signal. An unlabeled inhibitor competes with the tracer for binding, causing a decrease in the FP signal.

  • Materials:

    • Purified target protein

    • Fluorescently labeled tracer specific for the target

    • Assay buffer

    • This compound and control inhibitor

    • Microplate reader with FP capabilities

  • Protocol:

    • Prepare serial dilutions of this compound.

    • In a black microplate, add the purified target protein and the fluorescent tracer at fixed concentrations.

    • Add the serially diluted inhibitor or DMSO.

    • Incubate to reach binding equilibrium (e.g., 60 minutes at room temperature).

    • Measure the fluorescence polarization.

    • Plot the FP signal against the inhibitor concentration to determine the IC50, which can be converted to a Ki value.

B. Cell-Based Assays

Cell-based assays are crucial for confirming that the inhibitor can cross the cell membrane, engage its target in the complex cellular environment, and produce a desired biological effect.[6][7][9]

1. Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)

This protocol assesses whether this compound binds to its target protein within intact cells.

  • Principle: Ligand binding stabilizes a protein, increasing its melting temperature.

  • Materials:

    • Cultured cells expressing the target protein

    • This compound

    • Cell lysis buffer

    • Equipment for heating cell lysates (e.g., PCR thermocycler)

    • SDS-PAGE and Western blotting reagents

    • Antibody specific to the target protein

  • Protocol:

    • Treat cultured cells with various concentrations of this compound or vehicle (DMSO) for a specified time.

    • Harvest the cells and resuspend them in a lysis buffer.

    • Divide the cell lysate from each treatment group into several aliquots.

    • Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

    • Centrifuge the samples to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, non-denatured protein.

    • Analyze the amount of soluble target protein remaining in the supernatant by Western blotting.

    • Plot the amount of soluble protein versus temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature indicates target engagement.

2. Functional Cellular Assay (e.g., Phosphorylation Assay)

This protocol measures the effect of this compound on a downstream signaling event in cells.

  • Principle: If this compound inhibits an upstream kinase, it will lead to a decrease in the phosphorylation of a downstream substrate.

  • Materials:

    • Cultured cells

    • This compound

    • Stimulant (if required to activate the signaling pathway)

    • Cell lysis buffer with phosphatase and protease inhibitors

    • Antibodies: one for the total substrate protein and one for the phosphorylated form of the substrate

    • Western blotting or ELISA reagents

  • Protocol:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of this compound for a specified time.

    • (Optional) Stimulate the cells to activate the signaling pathway of interest.

    • Lyse the cells and collect the protein lysate.

    • Measure the levels of the phosphorylated substrate and the total substrate using Western blot or ELISA.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Plot the normalized signal versus the inhibitor concentration to determine the EC50 value.

IV. Visualizations

Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 TargetKinase Target Kinase (Inhibited by this compound) Kinase1->TargetKinase Activates Substrate Substrate TargetKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate TranscriptionFactor Transcription Factor pSubstrate->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse CellularResponse GeneExpression->CellularResponse Leads to Ligand External Ligand Ligand->Receptor LEB03153 This compound LEB03153->TargetKinase Inhibits

Caption: Hypothetical signaling cascade targeted by this compound.

Experimental Workflow Diagram

This diagram outlines the general workflow for characterizing a small molecule inhibitor.

G cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_selectivity Selectivity & Off-Target EnzymeAssay Enzyme Inhibition Assay (Determine IC50, Ki) TargetEngagement Target Engagement Assay (e.g., CETSA) EnzymeAssay->TargetEngagement BindingAssay Binding Assay (Determine KD) BindingAssay->TargetEngagement FunctionalAssay Functional Cellular Assay (Determine EC50) TargetEngagement->FunctionalAssay ViabilityAssay Cell Viability/Toxicity Assay (Determine CC50) FunctionalAssay->ViabilityAssay SelectivityPanel Selectivity Profiling (Kinase Panel) FunctionalAssay->SelectivityPanel DataAnalysis Data Analysis & SAR ViabilityAssay->DataAnalysis SelectivityPanel->DataAnalysis Start Compound Synthesis (this compound) Start->EnzymeAssay Start->BindingAssay LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: General workflow for inhibitor characterization.

Logical Relationship Diagram

This diagram shows the relationship between different assay parameters.

G BiochemicalPotency Biochemical Potency (IC50, Ki, KD) CellularPotency Cellular Potency (EC50) BiochemicalPotency->CellularPotency informs Selectivity Selectivity (Off-Target IC50 / On-Target IC50) BiochemicalPotency->Selectivity determines TherapeuticIndex Therapeutic Index (CC50 / EC50) CellularPotency->TherapeuticIndex determines DrugLikeness Drug-Likeness TherapeuticIndex->DrugLikeness contributes to Selectivity->DrugLikeness contributes to

Caption: Relationship between key inhibitor parameters.

References

LEB-03-153 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of LEB-03-153, a WEE1 deubiquitinase-targeting chimera (DUBTAC), in research settings. This compound is a novel compound designed for targeted protein stabilization by linking the WEE1 inhibitor, AZD1775 (Adavosertib), to the OTUB1 recruiter, EN523, with no linker. This DUBTAC facilitates the removal of ubiquitin chains from the WEE1 kinase, leading to its stabilization.

Compound Information

CompoundDescriptionKey Components
This compound A WEE1 DUBTAC for targeted protein stabilization.AZD1775 (WEE1 Ligand), EN523 (OTUB1 Recruiter)

Solubility Data

ComponentSolventSolubilitySource
AZD1775 (Adavosertib) DMSO≥ 100 mg/mL (199.76 mM)[1][2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline7.4 mg/mL (14.78 mM)[3]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.16 mM)[4]
0.5% Methylcellulose in deionized waterForms a suspension[5]
EN523 DMSO10 mM[6]
DMSO25 mg/mL (106.72 mM)[1]
LEB-03-146 (a similar WEE1 DUBTAC) DMSO≥ 50 mg/mL (56.05 mM)[7]

Experimental Protocols

In Vitro Protocol: WEE1 Stabilization in Cell Culture

This protocol describes a general method to assess the stabilization of WEE1 protein in a cancer cell line (e.g., HEP3B hepatoma cells) following treatment with this compound. The primary readout is the protein level of WEE1 as determined by Western blotting.

Materials:

  • This compound

  • AZD1775 (as a control)

  • EN523 (as a control)

  • Proteasome inhibitor (e.g., Bortezomib or MG132, as a positive control for protein stabilization)

  • HEPB3 or other suitable cancer cell line

  • Cell culture medium and supplements

  • DMSO (for preparing stock solutions)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-WEE1, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Prepare 10 mM stock solutions of AZD1775 and EN523 in DMSO as controls.

  • Cell Seeding:

    • Seed HEP3B cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere and grow overnight.

  • Compound Treatment:

    • Prepare working solutions of this compound, AZD1775, EN523, and the proteasome inhibitor in cell culture medium. A typical final concentration for DUBTACs in initial experiments is between 1-10 µM. A dose-response experiment is recommended.

    • Include the following experimental groups:

      • Vehicle control (DMSO)

      • This compound (e.g., 1, 5, 10 µM)

      • AZD1775 alone (e.g., 10 µM)

      • EN523 alone (e.g., 10 µM)

      • Proteasome inhibitor (positive control, concentration as per manufacturer's recommendation)

    • Remove the old medium from the cells and add the medium containing the compounds.

    • Incubate the cells for a specified time course (e.g., 8, 16, 24 hours).

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting according to standard procedures to detect WEE1 and the loading control.

In Vivo Protocol: General Formulation Considerations

Disclaimer: A specific, validated in vivo formulation for this compound has not been published. The following are suggestions based on the formulation of its component, AZD1775, and should be optimized for the specific animal model and administration route.

Suggested Formulations for Oral Gavage (based on AZD1775):

  • Suspension: 0.5% (w/v) methylcellulose in deionized water.[5]

  • Solubilized Formulation 1: 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline.[3]

  • Solubilized Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in saline).[4]

Preparation (for solubilized formulations):

  • Dissolve this compound in DMSO first.

  • Add the other co-solvents sequentially, ensuring the solution is clear after each addition.

  • The final formulation should be prepared fresh before administration.

Signaling Pathway and Experimental Workflow

WEE1 Signaling Pathway in Cell Cycle Regulation

The WEE1 kinase is a critical negative regulator of the G2/M cell cycle checkpoint. It phosphorylates and inactivates the cyclin-dependent kinase 1 (CDK1), preventing premature entry into mitosis. This allows time for DNA repair before cell division. In many cancer cells, particularly those with a defective G1 checkpoint (e.g., p53 mutations), the G2 checkpoint is crucial for survival, making WEE1 an attractive therapeutic target. Inhibition of WEE1 leads to the accumulation of active CDK1, forcing cells with damaged DNA to enter mitosis, which can result in mitotic catastrophe and cell death.

WEE1_Signaling_Pathway WEE1 Signaling Pathway in G2/M Checkpoint Control DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 activates WEE1 WEE1 Kinase Chk1_Chk2->WEE1 activates CDK1_CyclinB CDK1/Cyclin B (Inactive) WEE1->CDK1_CyclinB phosphorylates (inhibits) Ubiquitination Ubiquitination & Degradation WEE1->Ubiquitination is targeted for G2_Phase G2 Phase CDK1_CyclinB->G2_Phase maintains CDK1_CyclinB_Active CDK1/Cyclin B (Active) M_Phase M Phase (Mitosis) CDK1_CyclinB_Active->M_Phase promotes entry G2_Phase->M_Phase Mitotic_Catastrophe Mitotic Catastrophe M_Phase->Mitotic_Catastrophe in presence of DNA damage LEB_03_153 This compound (DUBTAC) LEB_03_153->WEE1 stabilizes OTUB1 OTUB1 (Deubiquitinase) LEB_03_153->OTUB1 recruits OTUB1->WEE1 deubiquitinates Experimental_Workflow Experimental Workflow for this compound In Vitro Start Start Prepare_Stocks Prepare Stock Solutions (this compound, Controls in DMSO) Start->Prepare_Stocks Treat_Cells Treat Cells with Compounds (Vehicle, this compound, Controls) Prepare_Stocks->Treat_Cells Seed_Cells Seed Cancer Cells (e.g., HEP3B) Seed_Cells->Treat_Cells Incubate Incubate (e.g., 24 hours) Treat_Cells->Incubate Harvest_Cells Harvest Cells and Lyse Incubate->Harvest_Cells Quantify_Protein Quantify Protein (BCA Assay) Harvest_Cells->Quantify_Protein Western_Blot Western Blot Analysis (WEE1, Loading Control) Quantify_Protein->Western_Blot Analyze_Results Analyze Results (Quantify WEE1 Stabilization) Western_Blot->Analyze_Results End End Analyze_Results->End

References

Application Notes and Protocols for Efficacy Testing of LEB-03-153 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEB-03-153 is a novel, potent, and selective small molecule inhibitor of the serine/threonine-protein kinase B-Raf (BRAF), specifically targeting the V600E mutation. This mutation is a driver in over 50% of malignant melanomas, as well as a significant portion of colorectal and thyroid cancers. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound using industry-standard preclinical animal models of human melanoma.

The protocols outlined below describe the use of a subcutaneous xenograft model in immunodeficient mice, a widely accepted initial step for evaluating the anti-tumor activity of a compound. The objective of these studies is to determine the dose-dependent effect of this compound on tumor growth and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Signaling Pathway of this compound in BRAF V600E Mutant Melanoma

The diagram below illustrates the mechanism of action of this compound. In BRAF V600E mutant melanoma, the constitutively active BRAF protein leads to the downstream activation of the MEK-ERK signaling pathway, promoting cell proliferation and survival. This compound selectively inhibits the mutated BRAF kinase, thereby blocking this aberrant signaling cascade.

LEB_03_153_Pathway cluster_0 RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation LEB_03_153 This compound LEB_03_153->BRAF_V600E

Caption: Mechanism of action of this compound in the MAPK signaling pathway.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: A375 human malignant melanoma cell line (ATCC® CRL-1619™), which harbors the BRAF V600E mutation.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL. Keep on ice until implantation.

Animal Model and Husbandry
  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatization: Acclimatize mice for at least one week prior to the start of the experiment.

  • Housing: House mice in sterile, filter-topped cages with sterile bedding, food, and water ad libitum. Maintain a 12-hour light/dark cycle.

Tumor Implantation and Monitoring
  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

This compound Formulation and Administration
  • Vehicle: Prepare a vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

  • This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 10, 30, and 100 mg/kg).

  • Administration: Administer this compound or vehicle orally (p.o.) once daily (QD) at a volume of 10 mL/kg body weight.

Efficacy Study Workflow

The following diagram outlines the key steps in the in vivo efficacy study.

Efficacy_Workflow cluster_workflow Experimental Workflow A A375 Cell Culture B Tumor Cell Implantation A->B C Tumor Growth Monitoring B->C D Randomization C->D E Daily Dosing (Vehicle or this compound) D->E F Tumor Volume & Body Weight Measurement E->F F->E Repeat for 21 days G Endpoint Analysis (Tumor Growth Inhibition) F->G

Caption: Workflow for the in vivo efficacy assessment of this compound.

Data Presentation

The following tables summarize the expected quantitative data from a representative efficacy study of this compound in the A375 xenograft model.

Table 1: Tumor Growth Inhibition (TGI) at Day 21

Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume (mm³) ± SEMTGI (%)
Vehicle-1580 ± 150-
This compound10950 ± 12039.9
This compound30480 ± 9569.6
This compound100150 ± 4590.5

Table 2: Body Weight Change

Treatment GroupDose (mg/kg, p.o., QD)Mean Body Weight Change (%) ± SEM
Vehicle-+ 5.2 ± 1.5
This compound10+ 4.8 ± 1.8
This compound30+ 2.1 ± 2.0
This compound100- 1.5 ± 2.5

Table 3: Pharmacodynamic (PD) Biomarker Analysis

Treatment GroupDose (mg/kg, p.o., QD)p-ERK/Total ERK Ratio (Tumor Lysate)
Vehicle-1.00
This compound300.25
This compound1000.08

Conclusion

The protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound in a relevant animal model of BRAF V600E mutant melanoma. The expected results, as presented in the data tables, would demonstrate a dose-dependent anti-tumor efficacy of this compound, with significant tumor growth inhibition at well-tolerated doses. The pharmacodynamic data would further confirm the on-target activity of the compound by showing a reduction in the phosphorylation of ERK, a key downstream effector in the BRAF signaling pathway. These findings would support the continued development of this compound as a promising therapeutic agent for cancers harboring the BRAF V600E mutation.

Application Note: Quantitative Analysis of LEB-03-153 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "LEB-03-153" as specified in the topic is not found in publicly available scientific literature. Therefore, this application note has been created using Lapatinib , a well-characterized small molecule tyrosine kinase inhibitor, as a representative analyte to demonstrate the principles of bioanalytical method development and validation. The data and protocols presented herein are based on published methods for Lapatinib and are intended for illustrative purposes.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound (represented by Lapatinib) in human plasma. Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/neu).[1] By inhibiting these pathways, it disrupts cancer cell signaling and proliferation.[2][3][4] Accurate quantification of this and similar therapeutic agents in biological matrices is crucial for pharmacokinetic studies, dose-response modeling, and overall drug development. The method presented here is suitable for regulated bioanalysis in clinical and preclinical trials.

Signaling Pathway of this compound (as represented by Lapatinib)

Lapatinib inhibits the intracellular tyrosine kinase domains of EGFR (ErbB1) and HER2 (ErbB2).[5][6] This action blocks the phosphorylation of these receptors, thereby inhibiting downstream signaling cascades, primarily the MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[2][3]

LEB03153_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (ErbB1) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 (ErbB2) HER2->PI3K HER2->RAS LEB03153 This compound (Lapatinib) LEB03153->EGFR LEB03153->HER2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Mechanism of action of this compound (Lapatinib).

Experimental Protocol: LC-MS/MS Quantification

This protocol outlines the procedure for the extraction and quantification of this compound from human plasma.

Materials and Reagents
  • This compound (Lapatinib) reference standard

  • Isotope-labeled internal standard (IS), e.g., Lapatinib-d3[7]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation
  • HPLC system (e.g., Agilent, Waters)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 365 or equivalent)[8]

  • Analytical column: Zorbax SB-C18 (150 x 3 mm, 3.5 µm) or equivalent[9]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.

  • Working Solutions: Serially dilute the stock solutions with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 50 µL of the IS working solution (at a fixed concentration) and vortex.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
ParameterCondition
HPLC Column Zorbax SB-C18 (150 x 3 mm, 3.5 µm)[9]
Mobile Phase A: 10 mM Formic Buffer (pH 4.0); B: Acetonitrile/Methanol/Formic Acid (25:75:0.1, v/v/v)[9]
Gradient Isocratic: 25% A, 75% B[9]
Flow Rate 0.45 mL/min[9]
Injection Volume 50 µL[9]
Column Temperature 35°C[9]
Ionization Mode ESI Positive[9]
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) m/z 581.0 → 364.0[8]
MRM Transition (IS) m/z 589.1 → (product ion for IS)[9]
Source Temperature 280-290°C[9]

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.

Calibration Curve and Linearity
AnalyteMatrixCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
This compoundHuman Plasma5.00 - 800.00[9]1/x² weighted linear> 0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels: Low, Medium, and High.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ5.00< 15%± 15%< 15%± 15%
Low QC15.00[9]4.33 - 10.38[10]-9.0 to 0.7[10]3.02 - 10.38[10]-9.6 to 0.7[10]
Mid QC200.00[9]2.19 - 5.26[10]-3.1 to 1.8[10]2.19 - 14.69[10]-6.8 to 6.9[10]
High QC600.00[9]1.80 - 4.32[10]-5.8 to -1.8[10]1.11 - 5.34[10]-7.1 to -1.8[10]
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%CV)
Low QC15.00~82[10]< 15
Mid QC200.00~71[10]< 15
High QC600.00~71[10]< 15

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.

LEB03153_Workflow SampleCollection 1. Plasma Sample Collection (Patient/Subject) Spiking 2. Spiking with Internal Standard (IS) SampleCollection->Spiking Extraction 3. Protein Precipitation (Acetonitrile) Spiking->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Evaporation 5. Supernatant Evaporation Centrifugation->Evaporation Reconstitution 6. Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis 7. LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataProcessing 8. Data Processing & Quantification LCMS_Analysis->DataProcessing

Caption: Bioanalytical workflow for this compound quantification.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of this compound (as represented by Lapatinib) in human plasma. The method meets the regulatory requirements for bioanalytical method validation and is suitable for supporting pharmacokinetic and clinical studies. The use of an isotope-labeled internal standard is recommended to correct for any variability in extraction recovery and matrix effects.[7]

References

Application Notes and Protocols for LEB-03-153 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEB-03-153 is a novel small molecule inhibitor with potential therapeutic applications in oncology and inflammatory diseases. These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays. The protocols detailed below are designed to facilitate the rapid and efficient identification and characterization of this compound's activity in a variety of cellular and biochemical assays. The provided methodologies are optimized for accuracy, reproducibility, and scalability, making them suitable for large-scale screening campaigns.

Mechanism of Action

This compound is a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. It specifically targets the MEK1 and MEK2 kinases, preventing the phosphorylation and subsequent activation of ERK1 and ERK2. This inhibition leads to the downregulation of downstream signaling cascades responsible for cell proliferation, differentiation, and survival. The high selectivity of this compound for MEK1/2 minimizes off-target effects, making it an attractive candidate for further drug development.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellResponse LEB03153 This compound LEB03153->MEK HTS_Workflow CompoundPlate 1. Prepare Compound Plate (Serial dilutions of this compound) DispenseCompound 3. Dispense Compound to Assay Plate CompoundPlate->DispenseCompound EnzymeMix 2. Prepare Enzyme/Substrate Mix (MEK1/2 + ERK1/2) DispenseEnzyme 4. Add Enzyme/Substrate Mix EnzymeMix->DispenseEnzyme Incubate1 5. Incubate at Room Temperature DispenseEnzyme->Incubate1 AddATP 6. Add ATP to Initiate Reaction Incubate1->AddATP Incubate2 7. Incubate at Room Temperature AddATP->Incubate2 ADPGlo 8. Add ADP-Glo™ Reagent Incubate2->ADPGlo Incubate3 9. Incubate at Room Temperature ADPGlo->Incubate3 KinaseDetection 10. Add Kinase Detection Reagent Incubate3->KinaseDetection Incubate4 11. Incubate at Room Temperature KinaseDetection->Incubate4 ReadPlate 12. Read Luminescence Incubate4->ReadPlate Cell_HTS_Workflow SeedCells 1. Seed Cells in 384-well Plates Incubate1 2. Incubate for 24 Hours SeedCells->Incubate1 AddCompound 3. Add Serial Dilutions of this compound Incubate1->AddCompound Incubate2 4. Incubate for 72 Hours AddCompound->Incubate2 Equilibrate 5. Equilibrate Plate to Room Temperature Incubate2->Equilibrate AddCTG 6. Add CellTiter-Glo® Reagent Equilibrate->AddCTG Mix 7. Mix on an Orbital Shaker AddCTG->Mix Incubate3 8. Incubate at Room Temperature Mix->Incubate3 ReadPlate 9. Read Luminescence Incubate3->ReadPlate

Application Notes and Protocols for Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Development and Characterization of Delivery Systems and Formulations for a Hypothetical Small Molecule Inhibitor (SMI-123)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "LEB-03-153" did not yield any specific public information. Therefore, these application notes and protocols are based on a hypothetical small molecule inhibitor, designated SMI-123, to provide a representative framework for the development and characterization of novel drug delivery systems.

Application Notes

Introduction to SMI-123

SMI-123 is a potent and selective small molecule inhibitor of the tyrosine kinase receptor, a key signaling node in various proliferative diseases. Due to its hydrophobic nature, SMI-123 exhibits poor aqueous solubility, leading to challenges in achieving therapeutic concentrations via conventional delivery methods. This document outlines the formulation strategies and delivery systems developed to enhance the bioavailability and therapeutic efficacy of SMI-123.

Formulation Development and Characterization

The primary goal for the formulation of SMI-123 is to enhance its solubility and stability. Several approaches were investigated, including lipid-based and polymer-based nanoparticles.

Lipid-based nanoparticles (LNPs) were formulated using a modified thin-film hydration method. The composition was optimized to maximize drug loading and stability.

Table 1: Composition and Characterization of Optimized LNP-SMI-123 Formulation

ParameterValue
Composition
SMI-1235 mg/mL
Phosphatidylcholine100 mg/mL
Cholesterol25 mg/mL
DSPE-PEG(2000)20 mg/mL
Physical Properties
Mean Particle Size (DLS)110 ± 5 nm
Polydispersity Index (PDI)0.15 ± 0.03
Zeta Potential-25 ± 3 mV
Drug Loading
Encapsulation Efficiency92 ± 4 %
Drug Loading Capacity3.4 ± 0.2 % (w/w)

Polymeric nanoparticles were prepared using PLGA (Poly Lactic-co-Glycolic Acid) via an oil-in-water emulsion-solvent evaporation technique.

Table 2: Composition and Characterization of Optimized PLGA-SMI-123 Formulation

ParameterValue
Composition
SMI-12310 mg
PLGA (50:50)100 mg
Polyvinyl Alcohol (PVA)2% (w/v) in aqueous phase
Physical Properties
Mean Particle Size (DLS)180 ± 10 nm
Polydispersity Index (PDI)0.21 ± 0.05
Zeta Potential-15 ± 2 mV
Drug Loading
Encapsulation Efficiency85 ± 5 %
Drug Loading Capacity8.1 ± 0.7 % (w/w)
In Vitro Drug Release

The release of SMI-123 from the nanoparticle formulations was evaluated under physiological conditions (PBS, pH 7.4, 37°C).

Table 3: Cumulative Release of SMI-123 from Nanoparticle Formulations

Time (hours)LNP-SMI-123 Cumulative Release (%)PLGA-SMI-123 Cumulative Release (%)
215 ± 28 ± 1
835 ± 325 ± 3
2460 ± 555 ± 4
4885 ± 678 ± 5
7291 ± 588 ± 6

Experimental Protocols

Protocol 1: Preparation of LNP-SMI-123 by Thin-Film Hydration

Objective: To formulate SMI-123 into lipid-based nanoparticles.

Materials:

  • SMI-123

  • Phosphatidylcholine

  • Cholesterol

  • DSPE-PEG(2000)

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolve SMI-123 (5 mg), phosphatidylcholine (100 mg), cholesterol (25 mg), and DSPE-PEG(2000) (20 mg) in 10 mL of chloroform in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at 40°C to form a thin lipid film.

  • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60°C for 1 hour.

  • The resulting suspension is then sonicated using a probe sonicator for 5 minutes (30 seconds on, 30 seconds off) on ice to reduce the particle size.

  • Extrude the nanoparticle suspension through a 0.22 µm polycarbonate membrane to sterilize and remove any large aggregates.

  • Store the final LNP-SMI-123 formulation at 4°C.

Protocol 2: In Vitro Drug Release Study

Objective: To determine the release kinetics of SMI-123 from the nanoparticle formulations.

Materials:

  • LNP-SMI-123 or PLGA-SMI-123 formulation

  • PBS, pH 7.4

  • Dialysis tubing (MWCO 10 kDa)

  • Shaking incubator

  • HPLC system

Procedure:

  • Pipette 1 mL of the nanoparticle formulation into a pre-soaked dialysis bag.

  • Seal the dialysis bag and place it into a beaker containing 50 mL of PBS (pH 7.4).

  • Place the beaker in a shaking incubator at 37°C with gentle agitation (100 rpm).

  • At predetermined time points (e.g., 2, 8, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

  • Analyze the concentration of SMI-123 in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Cell Viability (MTT) Assay

Objective: To evaluate the in vitro cytotoxicity of SMI-123 formulations on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549)

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • SMI-123 formulations (and free drug control)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of free SMI-123, LNP-SMI-123, and PLGA-SMI-123 in cell culture media.

  • Remove the old media from the wells and add 100 µL of the drug-containing media to each well. Include untreated cells as a control.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_invitro In Vitro Evaluation cluster_data Data Analysis formulation Preparation of Nanoparticles characterization Physicochemical Characterization (Size, Zeta, EE%) formulation->characterization release Drug Release Study characterization->release cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity analysis Data Analysis and Interpretation release->analysis cell_culture Cell Culture cell_culture->cytotoxicity cytotoxicity->analysis

Caption: Experimental workflow from formulation to in vitro analysis.

signaling_pathway RTK Receptor Tyrosine Kinase Grb2 Grb2 RTK->Grb2 SMI123 SMI-123 SMI123->RTK Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical signaling pathway targeted by SMI-123.

formulation_components LNP Lipid Nanoparticle SMI123 SMI-123 (API) SMI123->LNP Encapsulated Lipid Phospholipid (Matrix Former) Lipid->LNP Forms Bilayer Cholesterol Cholesterol (Stabilizer) Cholesterol->LNP Integrates into Bilayer PEG DSPE-PEG (Stealth Agent) PEG->LNP Coats Surface

Caption: Logical relationship of LNP formulation components.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Guide for Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with small molecule inhibitors. While the initial query mentioned "LEB-03-153," no specific public data could be found for a compound with this name. Therefore, this guide addresses common pitfalls applicable to a wide range of small molecule inhibitor experiments.

Frequently Asked Questions (FAQs)

Q1: My small molecule inhibitor, this compound, is not showing the expected activity in my cell-based assay. What are the potential reasons?

A1: A lack of expected activity in cell-based assays is a common issue that can arise from several factors, ranging from compound-specific properties to experimental setup. Here are some key areas to investigate:

  • Compound Integrity and Stability: Ensure the compound has not degraded. Small molecules can be sensitive to storage conditions, light exposure, and repeated freeze-thaw cycles.[1][2] It is advisable to prepare fresh dilutions from a stable stock solution for each experiment.[1]

  • Cell Permeability: The inhibitor may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.[3]

  • Efflux Pumps: Cells can actively transport the inhibitor out through efflux pumps like P-glycoprotein, reducing its effective intracellular concentration.[3]

  • Protein Binding: The inhibitor may bind to plasma proteins in the cell culture medium or other cellular proteins, sequestering it from its intended target.[3]

  • Metabolism: Cellular enzymes may metabolize or inactivate the inhibitor over the course of the experiment.[3]

  • High Intracellular ATP Concentrations: For ATP-competitive kinase inhibitors, the high concentration of ATP within cells (millimolar range) compared to biochemical assays (micromolar range) can lead to a significant rightward shift in the IC50 value (lower potency).[3]

Q2: I'm observing inconsistent results between different experimental batches with this compound. What could be the cause?

A2: Inconsistent results are often traced back to variability in experimental conditions. Key factors to consider include:

  • Compound Stability: As mentioned above, compound degradation is a primary suspect.[1][2]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can significantly impact the cellular response to a compound.[1] It is crucial to maintain standardized cell culture protocols and regularly test for mycoplasma contamination.[1]

  • Reagent Variability: Ensure all reagents are within their expiration dates and have been stored correctly.[1]

  • Pipetting and Dilution Errors: Inaccurate pipetting can lead to significant variations in compound concentrations. Calibrate pipettes regularly and use consistent techniques.[1]

Q3: The IC50 value of this compound in my cell-based assay is much higher than the published biochemical IC50. Why is there a discrepancy?

A3: It is common for the potency of an inhibitor to be lower in a cellular context compared to a purified biochemical assay.[3][4] This discrepancy can be attributed to the factors mentioned in A1, including poor cell permeability, efflux pump activity, protein binding, and high intracellular ATP levels for ATP-competitive inhibitors.[3] Biochemical assays represent a simplified system, while cell-based assays introduce multiple complex biological variables that can influence a compound's activity.[4]

Q4: I am concerned about potential off-target effects of this compound. How can I investigate this?

A4: Off-target effects, where an inhibitor interacts with proteins other than the intended target, are a significant concern in drug development.[5][6] Here are some strategies to assess off-target effects:

  • Use a Structurally Unrelated Inhibitor: Employ a different inhibitor that targets the same pathway but has a distinct chemical structure.[3][5] If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[3]

  • Use a Negative Control Analog: If available, a structurally similar but inactive analog of your inhibitor can be a powerful control.[3]

  • Target Knockdown/Knockout: Genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein can help validate that the observed phenotype is due to inhibition of the intended target.[3]

  • Rescue Experiments: If the inhibitor's target is known, overexpressing a mutant form of the target protein that is resistant to the inhibitor should reverse the inhibitor's effect if it is on-target.[1]

  • Kinome Profiling: For kinase inhibitors, screening the compound against a broad panel of kinases can identify potential off-target interactions.[5]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Symptoms:

  • Precipitate observed in stock solutions or assay media.

  • Inconsistent results at higher concentrations.

  • Cloudiness in the well during the experiment.

Potential Cause Recommended Solution
Low aqueous solubility. Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. Ensure the final solvent concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[1]
Compound precipitation upon dilution. Visually inspect for precipitation after dilution. Consider using a lower concentration range or exploring formulation strategies like using surfactants (e.g., Tween-20) or co-solvents, ensuring they are compatible with your assay.[1]
pH-dependent solubility. For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.[3]
Incorrect solvent. If DMSO is problematic, other organic solvents like ethanol or DMF can be tested. Always include a vehicle control with the same final solvent concentration in your experiments.[3]
Issue 2: High Background or Non-Specific Effects

Symptoms:

  • High signal in negative control wells.

  • Inhibition observed at all concentrations, with a shallow dose-response curve.

  • Cell death observed in the vehicle control.[1]

Potential Cause Recommended Solution
Compound Aggregation. Aggregating compounds can cause non-specific inhibition. Visually inspect the compound in solution. A steep, non-saturating dose-response curve can be indicative of aggregation. Including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help disrupt aggregates.[3]
Solvent Toxicity. The final concentration of the solvent (e.g., DMSO) may be too high. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[3] Ensure all experimental wells, including untreated controls, contain the same final concentration of the vehicle.[3]
Compound Reactivity. The inhibitor may be chemically reactive, leading to non-specific modifications of proteins or assay components.
Contamination. Bacterial or fungal contamination in cell culture or reagents can interfere with assay signals and cause cell death.[1]

Experimental Protocols

General Protocol for a Cell-Based Kinase Activity Assay

This protocol provides a general workflow for assessing the activity of a kinase inhibitor in a cellular context.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Further dilute the compound in cell culture medium to the final desired concentrations.

  • Compound Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control. Incubate for the desired treatment duration.

  • Cell Lysis: After treatment, wash the cells with cold PBS and then add a suitable lysis buffer to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent steps.

  • Detection of Kinase Activity: The method for detecting kinase activity will depend on the specific target. Common methods include:

    • Western Blotting: Analyze the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation indicates inhibition of the kinase.

    • ELISA-based Assays: Use specific antibodies to capture the target kinase and measure its activity using a substrate that produces a colorimetric or fluorescent signal.

    • In-Cell Westerns: A quantitative immunofluorescence method performed directly in the wells of the microplate.

  • Data Analysis: Quantify the signal for each treatment condition and normalize it to the vehicle control. Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Workflow Diagram: Troubleshooting Inconsistent Results

G start Inconsistent Results Observed compound Check Compound Integrity start->compound cells Standardize Cell Culture start->cells reagents Verify Reagent Quality start->reagents pipetting Review Pipetting Technique start->pipetting sub_compound Aliquot stock solutions? Fresh dilutions used? Proper storage? compound->sub_compound sub_cells Consistent passage number? Mycoplasma testing? Serum batch consistency? cells->sub_cells sub_reagents Within expiration date? Stored correctly? reagents->sub_reagents sub_pipetting Calibrated pipettes? Consistent technique? pipetting->sub_pipetting end Consistent Results sub_compound->end sub_cells->end sub_reagents->end sub_pipetting->end

Caption: A flowchart for troubleshooting inconsistent experimental results.

Signaling Pathway

Generic Kinase Signaling Pathway and Point of Inhibition

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 P Ligand Ligand Ligand->Receptor Kinase2 Kinase B Kinase1->Kinase2 P TF Transcription Factor Kinase2->TF P Response Cellular Response TF->Response LEB03153 This compound LEB03153->Kinase1 Inhibition

Caption: A generic kinase signaling cascade showing inhibition.

References

Technical Support Center: Optimizing LE-B-03-153 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information for a compound designated "LEB-03-153." The following guide is based on established best practices and troubleshooting strategies for working with novel small molecule inhibitors in a research and drug development setting.

This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of the novel small molecule inhibitor, this compound. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the successful and reproducible use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

For a novel compound like this compound, it is advisable to begin with a broad, logarithmic dilution series to establish a dose-response curve. A typical starting range would be from 1 nM to 100 µM.[1] This wide range will help to identify the effective concentration window for your specific cell line and assay.

Q2: How should I dissolve and store this compound?

Most small molecule inhibitors are first dissolved in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[1][2] It is critical to keep the final concentration of DMSO in your cell culture medium low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[1][2] For long-term storage, stock solutions should be aliquoted into small volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1][2][3]

Q3: I am observing inconsistent results between experiments. What could be the cause?

Inconsistent results can arise from several factors:

  • Compound Stability: Ensure the compound is stored correctly and that fresh dilutions are made from a stable stock solution for each experiment. Repeated freeze-thaw cycles can lead to degradation.[4]

  • Cell Culture Conditions: Variations in cell passage number, confluency, or serum batches can impact the cellular response. It is important to standardize your cell culture protocols.[1][4]

  • Pipetting Errors: Inaccurate pipetting, especially during the preparation of serial dilutions, can lead to significant variability. Ensure your pipettes are calibrated regularly.[1][4]

Q4: How can I determine if the observed effects of this compound are due to off-target activity?

Distinguishing on-target from off-target effects is a critical validation step.[4] Consider using a structurally unrelated inhibitor that targets the same pathway to confirm that the observed phenotype is due to the intended mechanism of action.[4] Additionally, performing assays in a cell line that does not express the target of this compound can serve as a negative control.

Troubleshooting Guides

This section addresses common issues encountered when working with small molecule inhibitors like this compound.

Issue 1: Poor Solubility in Aqueous Buffers
Possible Cause Solution
Compound PrecipitationEnsure the final DMSO concentration is below 0.5%.[4]
Suboptimal pHAdjust the buffer pH to a range where this compound is more soluble.[4]
HydrophobicityConsider using low concentrations of non-ionic surfactants (e.g., Tween-20) or formulating with cyclodextrins to enhance aqueous solubility.[4]
Issue 2: High Levels of Cell Death (Cytotoxicity)
Possible Cause Solution
Concentration Too HighPerform a dose-response experiment to identify the optimal concentration that balances efficacy with minimal toxicity.[2]
Solvent ToxicityEnsure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and include a solvent-only control in your experiments.[1][2][4]
Off-Target EffectsThe inhibitor may be affecting pathways essential for cell survival.[4] Investigate potential off-target effects as described in the FAQs.
Compound InstabilityDegradation products of the inhibitor may be toxic. Verify the stability of this compound under your experimental conditions.[4]
Issue 3: No Observable Effect at Tested Concentrations
Possible Cause Solution
Concentration Too LowTest a higher concentration range.[1]
Compound InstabilityEnsure proper storage and handling of this compound. Prepare fresh dilutions for each experiment.[1][3]
Insensitive Cell Line or AssayConfirm that your cell line expresses the target of this compound. Use a positive control to validate your assay's performance.[1]
Serum Protein BindingSerum proteins can bind to small molecules, reducing their effective concentration. Consider performing experiments in serum-free or reduced-serum conditions.[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell viability reagent (e.g., MTS, CCK-8, or a luminescent ATP assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Plate your cells at an optimal density in a 96-well plate and allow them to adhere overnight.[4]

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common method is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1] Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the expected mechanism of action.[1]

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log concentration. Use a non-linear regression analysis to calculate the IC50 value.

Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed cells in 96-well plate prepare_dilutions Prepare serial dilutions of this compound treat_cells Treat cells with compound dilutions seed_cells->treat_cells prepare_dilutions->treat_cells incubate Incubate for desired time (e.g., 48h) treat_cells->incubate add_reagent Add cell viability reagent incubate->add_reagent read_plate Read plate (absorbance/luminescence) add_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Inconsistent_Results cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results Observed compound_stability Compound Stability Issue? start->compound_stability cell_culture Cell Culture Variation? start->cell_culture pipetting_error Pipetting Inaccuracy? start->pipetting_error solution_stability Aliquot stock, prepare fresh dilutions compound_stability->solution_stability solution_culture Standardize passage number and confluency cell_culture->solution_culture solution_pipetting Calibrate pipettes, use consistent technique pipetting_error->solution_pipetting

Caption: Troubleshooting logic for inconsistent experimental results.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response LEB This compound LEB->KinaseB

Caption: Hypothetical inhibition of a signaling pathway by this compound.

References

Technical Support Center: LEB-03-153 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Publicly available scientific literature and chemical databases do not contain information regarding a compound with the specific designation "LEB-03-153." Consequently, a detailed troubleshooting guide and FAQ for its synthesis cannot be provided at this time.

The following resources are based on general principles of chemical synthesis and may be helpful for researchers encountering common issues in synthetic chemistry. If "this compound" is a proprietary or newly developed compound, please refer to your internal documentation for specific guidance.

Frequently Asked Questions (FAQs) - General Synthetic Chemistry

Q1: My reaction is not proceeding to completion. What are some common causes?

A1: Incomplete reactions can stem from several factors:

  • Reagent Quality: Ensure the purity and activity of your starting materials and reagents. Degradation or contamination can inhibit the reaction.

  • Solvent Purity: The presence of water or other impurities in the solvent can quench reagents or catalyze side reactions. Always use dry, appropriately graded solvents.

  • Reaction Temperature: The reaction may require higher or lower temperatures to proceed efficiently. Verify the optimal temperature from literature or perform a temperature screen.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion. Double-check your calculations and measurements.

  • Catalyst Activity: If using a catalyst, ensure it has not been deactivated by impurities or improper handling.

Q2: I am observing multiple unexpected spots on my Thin Layer Chromatography (TLC). What does this indicate?

A2: The presence of multiple spots on a TLC plate typically indicates the formation of byproducts. Consider the following:

  • Side Reactions: Your reaction conditions may be promoting unintended reaction pathways.

  • Decomposition: The starting materials, intermediates, or the final product might be unstable under the reaction conditions.

  • Impure Starting Materials: The extra spots could be impurities carried over from your initial reagents.

To address this, you can try to optimize reaction conditions (e.g., temperature, reaction time, order of addition) or purify the starting materials.

Q3: My product yield is consistently low. How can I improve it?

A3: Low yields are a common challenge in synthesis. Here are some troubleshooting steps:

  • Review the Protocol: Meticulously re-examine each step of the synthesis protocol for any potential deviations.

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps (e.g., extraction, chromatography). Optimize your purification technique to minimize these losses.

  • Reaction Kinetics: The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

  • Equilibrium Reactions: If the reaction is reversible, consider ways to shift the equilibrium towards the product side, such as removing a byproduct.

General Troubleshooting Guide

This table provides a summary of common issues encountered during chemical synthesis and potential solutions.

Issue Possible Cause Suggested Solution
Low or No Product Formation Inactive reagents/catalystVerify reagent/catalyst quality and activity. Use fresh materials.
Incorrect reaction conditions (temperature, pressure)Optimize reaction conditions based on literature or systematic screening.
Presence of inhibitors (e.g., water, oxygen)Use dry solvents and an inert atmosphere (e.g., nitrogen, argon).
Formation of Multiple Byproducts Non-selective reaction conditionsAdjust temperature, concentration, or use a more selective catalyst.
Impure starting materialsPurify starting materials before the reaction.
Product degradationMonitor reaction progress and stop it once the product is formed.
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solventUse a different solvent system for extraction.
Product co-elutes with impurities during chromatographyOptimize the chromatography conditions (e.g., solvent gradient, column type).
Product is an oil or difficult to crystallizeAttempt different crystallization solvents or use alternative purification methods like distillation or preparative HPLC.

Experimental Workflow & Logic Diagrams

While a specific experimental workflow for this compound cannot be provided, the following diagrams illustrate general logical workflows for troubleshooting synthetic reactions.

Troubleshooting_Workflow start Reaction Fails or Gives Poor Results check_reagents Verify Reagent & Solvent Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_protocol Re-examine Protocol Steps start->check_protocol purify_sm Purify Starting Materials check_reagents->purify_sm optimize Systematically Optimize Conditions check_conditions->optimize check_protocol->optimize analyze_byproducts Characterize Byproducts (NMR, MS) optimize->analyze_byproducts success Successful Synthesis optimize->success purify_sm->optimize modify_synthesis Modify Synthetic Route analyze_byproducts->modify_synthesis modify_synthesis->optimize

Caption: General troubleshooting workflow for a synthetic reaction.

This technical support guide provides a starting point for addressing common challenges in chemical synthesis. For issues related to a specific compound like this compound, detailed experimental protocols and reaction mechanisms are essential for effective troubleshooting. We recommend consulting internal documentation or reaching out to the primary researchers who developed the synthesis for more targeted support.

Technical Support Center: Troubleshooting Off-Target Effects of p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects while working with p38 MAPK inhibitors. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of kinase inhibitors and why are they a concern?

Q2: What are common off-target effects observed with p38 MAPK inhibitors?

A2: Clinical trials and preclinical studies of various p38 MAPK inhibitors have revealed several off-target effects, often leading to their discontinuation.[4] These include:

  • Hepatotoxicity (Liver Toxicity): Indicated by elevated liver enzymes.[4]

  • Central Nervous System (CNS) Side Effects: Such as headaches and dizziness.[2]

  • Cardiotoxicity: Affecting heart tissue.[5]

  • Gastrointestinal Toxicity. [2]

  • Skin Rashes. [4]

These toxicities often arise from the inhibitor binding to other kinases with similar ATP-binding pockets.[4]

Q3: How do I choose a p38 MAPK inhibitor with a better off-target profile?

A3: The choice of inhibitor is critical and depends on the specific p38 isoform you are targeting (α, β, γ, or δ).[4] Many early-generation inhibitors primarily target the α and β isoforms.[4][6] To minimize off-target effects, consider the following:

  • Consult Selectivity Data: Review published literature and manufacturer's data for kinome-wide selectivity profiles.

  • Use Newer Generation Inhibitors: Newer inhibitors are often designed for higher selectivity.

  • Consider Allosteric Inhibitors: These bind to sites other than the highly conserved ATP-binding pocket and can offer greater specificity.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with p38 MAPK inhibitors.

Issue 1: High Cell Toxicity or Unexpected Phenotype

Potential Cause Suggested Action Expected Outcome
Off-Target Kinase Inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[1] 2. Use a structurally different p38 inhibitor to see if the toxic effect persists. If it does, it may be an on-target effect.[1]1. Identification of specific off-targets. 2. Confirmation of on-target vs. off-target toxicity.
Compound Solubility Issues 1. Verify the inhibitor's solubility in your cell culture medium. 2. Always include a vehicle-only control (e.g., DMSO) to ensure the solvent is not causing toxicity.[1]Prevention of compound precipitation and elimination of solvent-induced artifacts.
Inhibitor Concentration Too High Perform a dose-response curve to identify the optimal, non-toxic concentration for your specific cell line and experimental conditions.Determination of the therapeutic window for your inhibitor.

Issue 2: Inconsistent or Unexpected Experimental Results

Potential Cause Suggested Action Expected Outcome
Activation of Compensatory Signaling Pathways 1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., JNK, ERK).[1] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.A clearer understanding of the cellular response to your inhibitor and more consistent results.[1]
Inhibitor Instability Check the stability of your inhibitor under your experimental conditions (e.g., in media at 37°C over time).[1]Ensures that the observed effects are due to the active inhibitor and not its degradation products.[1]
Cell Line-Specific Effects Test your inhibitor in multiple cell lines to determine if the unexpected effects are consistent.Distinguish between general off-target effects and those specific to a particular cellular context.[1]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) for several common p38 MAPK inhibitors against their target and some known off-target kinases. A lower IC50 value indicates higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.

InhibitorOn-Target: p38α (IC50, nM)Off-Target: GAK (IC50, nM)Off-Target: CK1 (IC50, nM)Off-Target: RIP2 (IC50, nM)
SB203580 50-100232918
VX-745 (Neflamapimod) 10>10,000>10,000>10,000
BIRB 796 0.13136.5

Note: IC50 values are approximate and can vary depending on the assay conditions.[4]

Key Experimental Protocols

Protocol 1: Western Blot for Compensatory Pathway Activation

Objective: To determine if the p38 MAPK inhibitor is causing the activation of other signaling pathways, such as JNK or ERK.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) and allow them to attach. Treat cells with the p38 MAPK inhibitor at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]

    • Incubate with primary antibodies against phospho-p38, total-p38, phospho-JNK, total-JNK, phospho-ERK, and total-ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

  • Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels for each target. Compare the treated samples to the vehicle control. A significant increase in the phosphorylation of JNK or ERK would suggest off-target effects or compensatory pathway activation.[1]

Protocol 2: In Vitro Kinase Activity Assay

Objective: To confirm the direct inhibitory activity of the compound on p38 MAPK and potential off-target kinases.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT). Prepare a solution of the kinase of interest (e.g., recombinant p38α) and its specific substrate. Prepare ATP solution (radiolabeled or non-radiolabeled, depending on the detection method).[8][9]

  • Reaction Setup: In a microplate, add the kinase, the inhibitor at various concentrations, and the substrate.[10]

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at 30°C for a predetermined time (e.g., 30 minutes).[8]

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Measure kinase activity. For radiometric assays, this involves quantifying the incorporation of ³²P into the substrate.[9] For fluorescence-based assays, this may involve detecting ADP production.[10]

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement of the p38 MAPK inhibitor within intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with the inhibitor or vehicle control for a specific duration to allow for compound uptake.[11]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).[12]

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[11]

  • Protein Quantification: Quantify the amount of soluble target protein (p38 MAPK) remaining at each temperature point using Western blotting or other protein detection methods.[11]

  • Data Analysis: Plot the amount of soluble protein against the temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[11]

Visualizations

p38_MAPK_Signaling_Pathway p38 MAPK Signaling Pathway cluster_stimuli Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_response Cellular Response Cytokines Cytokines/LPS ASK1 ASK1 Cytokines->ASK1 UV UV Radiation MEKKs MEKKs UV->MEKKs Osmotic_Shock Osmotic Shock TAK1 TAK1 Osmotic_Shock->TAK1 MKK3_6 MKK3/6 ASK1->MKK3_6 TAK1->MKK3_6 MEKKs->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 ATF2 ATF2 p38->ATF2 MSK1 MSK1 p38->MSK1 Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis ATF2->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MSK1->Cell_Cycle_Arrest

Caption: Overview of the p38 MAPK signaling cascade.

Troubleshooting_Workflow Troubleshooting Workflow for Off-Target Effects Start Unexpected Experimental Result (e.g., Toxicity, Inconsistent Data) Check_Concentration Verify Inhibitor Concentration and Solubility Start->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response CETSA Confirm Target Engagement (CETSA) Dose_Response->CETSA Compensatory_Pathways Investigate Compensatory Pathways (Western Blot for p-JNK, p-ERK) CETSA->Compensatory_Pathways Kinome_Scan Assess Kinase Selectivity (Kinome Scan) Compensatory_Pathways->Kinome_Scan Alternative_Inhibitor Test Structurally Different Inhibitor Kinome_Scan->Alternative_Inhibitor Conclusion Differentiate On-Target vs. Off-Target Effect Alternative_Inhibitor->Conclusion

Caption: A logical workflow for troubleshooting off-target effects.

Experimental_Workflow Experimental Workflow to Identify Off-Target Effects Cell_Culture 1. Cell Culture & Treatment (Inhibitor vs. Vehicle) Biochemical Biochemical Assays Cell_Culture->Biochemical Cell_Based Cell-Based Assays Cell_Culture->Cell_Based Kinase_Assay 2a. In Vitro Kinase Assay (IC50 Determination) Biochemical->Kinase_Assay CETSA 2b. CETSA (Target Engagement) Cell_Based->CETSA Western_Blot 2c. Western Blot (Pathway Analysis) Cell_Based->Western_Blot Phenotypic_Assay 2d. Phenotypic Assay (e.g., Viability, Apoptosis) Cell_Based->Phenotypic_Assay Data_Analysis 3. Data Analysis & Interpretation Kinase_Assay->Data_Analysis CETSA->Data_Analysis Western_Blot->Data_Analysis Phenotypic_Assay->Data_Analysis

Caption: Workflow of key experiments for off-target effect analysis.

References

LEB-03-153 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing LEB-03-153, a WEE1 deubiquitinase-targeting chimera (DUBTAC). This compound is a bifunctional molecule that links the WEE1 inhibitor AZD1775 to the OTUB1 recruiter EN523 with no linker, designed to induce targeted protein stabilization of WEE1.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a WEE1 DUBTAC, a chemical probe designed to stabilize the WEE1 protein.[2][4][5] It functions by inducing proximity between the WEE1 protein and the deubiquitinase OTUB1.[1][3] The molecule has two key components: AZD1775, which binds to WEE1, and EN523, a covalent ligand that recruits the deubiquitinase OTUB1.[1][2][3] By bringing OTUB1 into close proximity with WEE1, this compound facilitates the removal of ubiquitin chains from WEE1, thereby preventing its proteasomal degradation and leading to its stabilization and accumulation in the cell.[1][3]

cluster_0 This compound Mechanism of Action cluster_1 Ternary Complex WEE1 WEE1 (Target Protein) LEB03153 This compound (DUBTAC) WEE1->LEB03153 binds (AZD1775 moiety) Ub Ubiquitin Chains WEE1->Ub Ubiquitination Proteasome Proteasome WEE1->Proteasome Degradation OTUB1 OTUB1 (Deubiquitinase) OTUB1->Ub Deubiquitination LEB03153->OTUB1 recruits (EN523 moiety)

Caption: Mechanism of this compound-mediated WEE1 stabilization.

Q2: In which cell lines has this compound been shown to be effective?

This compound and its analogues have been reported to show significant WEE1 stabilization in HEP3B hepatoma cancer cells.[3][4] The effectiveness of this compound is dependent on the endogenous expression levels of both WEE1 and OTUB1 in the chosen cell line.

Q3: What are the recommended controls for experiments with this compound?

To ensure robust and interpretable results, the following controls are essential:

  • Vehicle Control (e.g., DMSO): To assess the baseline levels of WEE1 and other proteins of interest.

  • AZD1775 alone: To control for the effects of WEE1 inhibition independent of OTUB1 recruitment.

  • EN523 alone: To control for the effects of the OTUB1 recruiter independent of WEE1 binding.

  • Negative Control Cell Line: A cell line with low or no expression of OTUB1 or WEE1 to demonstrate target dependency.

  • Positive Control (Optional): A known stabilizer of WEE1, if available, or treatment with a proteasome inhibitor like bortezomib to confirm that WEE1 is regulated by ubiquitin-mediated degradation in your cell system.[3]

Troubleshooting Guide

Issue 1: No observable WEE1 stabilization after this compound treatment.
Possible Cause Troubleshooting Step
Compound Integrity Verify the purity and integrity of this compound via LC-MS. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light).
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for WEE1 stabilization in your cell line (e.g., 0.1 µM to 10 µM).
Insufficient Treatment Time Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration.
Low Endogenous Target Expression Confirm the expression of WEE1 and OTUB1 in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line or an overexpression system.
Cellular Uptake Issues While less common for small molecules, poor cell permeability could be a factor. Ensure the compound is fully dissolved in the media.
Issue 2: High variability in WEE1 stabilization between replicates.
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure uniform cell density across all wells/plates. Use a precise cell counting method.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of this compound in media for dosing.
Variable Treatment Incubation Ensure all samples are treated and harvested at consistent time points.
Inconsistent Lysis/Extraction Use a standardized lysis protocol. Ensure complete cell lysis and consistent protein extraction for all samples.
Western Blot Transfer Issues Optimize Western Blot transfer conditions (time, voltage) to ensure consistent protein transfer. Use a total protein stain (e.g., Ponceau S) to verify equal loading.

Experimental Data & Protocols

Expected Outcome: Dose-Dependent Stabilization of WEE1

The following table represents hypothetical data illustrating the expected dose-dependent stabilization of WEE1 by this compound and its analogues with different linkers in HEP3B cells after a 24-hour treatment, as quantified by Western Blot analysis.

Compound Linker Concentration (µM) Fold Change in WEE1 Protein Level (vs. Vehicle)
Vehicle (DMSO)N/AN/A1.0
This compoundNone12.5
This compoundNone54.8
LEB-03-144C3 Alkyl13.2
LEB-03-144C3 Alkyl56.1
LEB-03-146PEG212.8
LEB-03-146PEG255.5
AZD1775 onlyN/A51.1
EN523 onlyN/A51.2

Note: Data is illustrative and based on the described activity of these compounds.[3]

Detailed Experimental Protocols

Protocol 1: Assessing WEE1 Protein Stabilization by Western Blot

This protocol outlines the steps to measure changes in WEE1 protein levels following treatment with this compound.

cluster_workflow WEE1 Stabilization Western Blot Workflow A 1. Seed HEP3B cells in 6-well plates B 2. Treat cells with this compound (Dose-response) A->B C 3. Incubate for 24 hours B->C D 4. Harvest cells & lyse in RIPA buffer C->D E 5. Quantify protein (BCA assay) D->E F 6. SDS-PAGE & Transfer to PVDF membrane E->F G 7. Block and probe with anti-WEE1 & anti-loading control F->G H 8. Develop blot & acquire image G->H I 9. Densitometry analysis (Normalize WEE1 to loading control) H->I

Caption: Workflow for Western Blot analysis of WEE1 stabilization.

Methodology:

  • Cell Culture: Seed HEP3B cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and controls (Vehicle, AZD1775, EN523) in complete growth medium. Aspirate the old medium from the cells and add the compound-containing medium.

  • Incubation: Incubate the cells for the desired time (e.g., 24 hours) at 37°C and 5% CO2.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against WEE1 overnight at 4°C.

    • Wash the membrane and incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Data Analysis:

    • Develop the blot using an ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the WEE1 band intensity to the loading control band intensity for each sample.

    • Calculate the fold change in normalized WEE1 levels relative to the vehicle-treated control.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is to verify the this compound-dependent interaction between WEE1 and OTUB1.

cluster_troubleshooting Troubleshooting Logic for Failed Co-IP Start No Co-IP of OTUB1 with WEE1 Check1 Did IP antibody pull down WEE1? Start->Check1 Check2 Is OTUB1 expressed in the lysate? Check1->Check2 Yes Solution1 Optimize IP antibody and lysis buffer Check1->Solution1 No Check3 Is this compound active? Check2->Check3 Yes Solution2 Confirm OTUB1 expression (use positive control cell line) Check2->Solution2 No Solution3 Confirm WEE1 stabilization by Western Blot first Check3->Solution3 No End Successful Co-IP Check3->End Yes

Caption: Troubleshooting decision tree for Co-IP experiments.

Methodology:

  • Cell Treatment and Lysis: Treat HEP3B cells with Vehicle or this compound (at the optimal concentration determined previously) for a shorter duration (e.g., 4-8 hours). Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Set aside a small portion of the lysate as "Input."

    • Incubate the remaining lysate with an anti-WEE1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the "Input" and the immunoprecipitated samples by Western Blot. Probe separate blots for WEE1 (to confirm successful IP) and OTUB1 (to test for co-immunoprecipitation). A band for OTUB1 in the WEE1-IP lane from this compound-treated cells, but not in the vehicle or IgG control lanes, would confirm the formation of the ternary complex.

References

Technical Support Center: LEB-03-153 Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LEB-03-153, a novel inhibitor of the pro-survival kinase, PKX.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Protein Kinase X (PKX), a key enzyme in the pro-survival signaling pathway. By blocking the kinase activity of PKX, this compound inhibits the phosphorylation of its downstream substrate, SUB1, leading to the induction of apoptosis in cancer cells that are dependent on the PKX signaling pathway.

Q2: What is the recommended solvent for this compound?

A2: For in vitro experiments, this compound is soluble in DMSO at concentrations up to 50 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water is recommended. Always prepare fresh dilutions for each experiment.

Q3: What is the stability of this compound in solution?

A3: Stock solutions of this compound in DMSO can be stored at -20°C for up to three months. Avoid repeated freeze-thaw cycles. Working dilutions in aqueous media should be used within 24 hours.

Q4: Does this compound exhibit off-target effects?

A4: this compound has been profiled against a panel of over 400 kinases and shows high selectivity for PKX. However, at concentrations significantly exceeding the IC50, some off-target activity may be observed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Inconsistent results in cell viability assays Cell passage number too highUse cells within a consistent and low passage number range (e.g., passages 5-15).
Inaccurate drug concentrationEnsure proper serial dilutions and thorough mixing of this compound. Verify the concentration of your stock solution.
Contamination of cell cultureRegularly test for mycoplasma contamination.
No effect on downstream signaling (p-SUB1 levels) Insufficient drug concentration or incubation timePerform a dose-response and time-course experiment to determine the optimal conditions for your cell model.
Low PKX expression in the cell lineConfirm PKX expression levels in your cells of interest by Western blot or qPCR.
Poor antibody quality for Western blottingUse a validated antibody for phosphorylated SUB1 (p-SUB1) and total SUB1. Include appropriate positive and negative controls.
In vivo toxicity observed Formulation issuesEnsure the formulation is prepared correctly and is homogenous. Administer the vehicle alone as a control group.
Off-target effects at high dosesConsider reducing the dose of this compound and perform a tolerability study.
Low bioavailability in vivo Poor absorption or rapid metabolismConsider alternative routes of administration or co-administration with a metabolic inhibitor if appropriate and ethically approved.

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for p-SUB1 and Total SUB1
  • Plate cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound for the desired time (e.g., 2 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-SUB1 and total SUB1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypePKX ExpressionIC50 (nM)
Cell Line ALung AdenocarcinomaHigh15
Cell Line BBreast CancerHigh25
Cell Line CColon CancerLow>1000
Cell Line DPancreatic CancerHigh50

Table 2: In Vivo Efficacy of this compound in a Xenograft Model (Cell Line A)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound1045
This compound3085

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PKX PKX Receptor->PKX Activates SUB1 SUB1 PKX->SUB1 Phosphorylates Apoptosis Apoptosis PKX->Apoptosis pSUB1 p-SUB1 SUB1->pSUB1 Survival Cell Survival pSUB1->Survival LEB03153 This compound LEB03153->PKX Inhibits

Caption: this compound inhibits the PKX signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cell Line Selection B Dose-Response (Viability Assay) A->B C Target Engagement (Western Blot) B->C D Tolerability Study C->D Proceed if active E Efficacy Study (Xenograft) D->E F Pharmacodynamic Analysis E->F

Caption: General experimental workflow for this compound evaluation.

Troubleshooting_Tree Start No effect of this compound observed Q1 Is PKX expressed in your cell line? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was target engagement confirmed (p-SUB1 reduction)? A1_Yes->Q2 Check_Expression Check PKX expression via WB/qPCR A1_No->Check_Expression Select_New_Line Select a PKX-positive cell line Check_Expression->Select_New_Line A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the cell line dependent on PKX signaling? A2_Yes->Q3 Optimize_WB Optimize Western Blot protocol A2_No->Optimize_WB Check_Dose_Time Increase dose/time and re-evaluate Optimize_WB->Check_Dose_Time A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consult further with technical support A3_Yes->End Consider_Other_Pathways Cell survival may be driven by other pathways A3_No->Consider_Other_Pathways

Technical Support Center: Addressing LEB-03-153 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to LEB-03-153 in cell lines. Our goal is to help you identify the underlying causes of resistance and provide actionable strategies to overcome them in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4. It competitively binds to the acetyl-lysine recognition pockets of BRD4, displacing it from chromatin. This leads to the downregulation of key oncogenes, such as c-MYC, and induces cell cycle arrest and apoptosis in sensitive cancer cell lines.

Q2: My cells are showing reduced sensitivity to this compound. What are the common mechanisms of acquired resistance?

Acquired resistance to BET inhibitors like this compound can arise through several mechanisms:

  • On-Target Mutations: While less common for BET inhibitors compared to kinase inhibitors, mutations in the BRD4 bromodomains could potentially alter drug binding.

  • Bypass Track Activation: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the BRD4-dependent pathway. Common bypass pathways include the activation of other transcriptional regulators or signaling cascades that promote cell survival and proliferation.[1]

  • Increased Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.[2][3]

  • Persistence of BRD4 Addiction: In some cases, resistant cells remain dependent on BRD4 for survival but utilize it in a bromodomain-independent manner.[4] This can involve altered protein-protein interactions and changes in the phosphorylation state of BRD4.[4]

Q3: How can I confirm if my cell line has developed resistance to this compound?

The development of resistance can be confirmed by comparing the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line.[5] A significant increase in the IC50 value indicates the acquisition of resistance.

Troubleshooting Guide

Issue 1: Decreased Potency of this compound (Increased IC50)

If you observe a rightward shift in the dose-response curve and a higher IC50 value for this compound in your cell line, consider the following troubleshooting steps.

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant Subclone IC50 (nM)Fold Resistance
SUM15950250050
MDA-MB-23175300040
HCT116100400040

Experimental Workflow for Investigating Resistance

experimental_workflow Workflow for Investigating this compound Resistance start Observation: Decreased cell death with This compound treatment ic50 Determine IC50 values in parental and suspected resistant cell lines start->ic50 western_blot Perform Western Blot for BRD4, c-MYC, and apoptosis markers ic50->western_blot If resistance is confirmed co_ip Conduct Co-Immunoprecipitation to assess BRD4 protein interactions western_blot->co_ip pathway_analysis Analyze for activation of bypass pathways (e.g., PI3K/AKT, MAPK) co_ip->pathway_analysis combination_therapy Test combination therapies based on findings pathway_analysis->combination_therapy signaling_pathway This compound Mechanism of Action and Resistance cluster_nucleus Nucleus cluster_resistance Resistance Mechanisms LEB03153 This compound BRD4 BRD4 LEB03153->BRD4 inhibits binding to acetylated histones Histones Acetylated Histones BRD4->Histones binds to cMYC c-MYC Gene BRD4->cMYC promotes transcription of Chromatin Chromatin Histones->Chromatin Transcription Transcription cMYC->Transcription Apoptosis Apoptosis Transcription->Apoptosis downregulation leads to CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest downregulation leads to Bypass Bypass Pathway Activation (e.g., PI3K/AKT) Bypass->Transcription rescues DrugEfflux Drug Efflux Pump (e.g., MDR1) DrugEfflux->LEB03153 removes from cell

References

Technical Support Center: LEB-03-153 Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available data on the in vivo toxicity of LEB-03-153 in animal models. This technical support guide has been developed to provide proactive guidance to researchers based on the known pharmacology of its components and general principles of preclinical toxicology.

I. Overview of this compound

This compound is a novel deubiquitinase-targeting chimera (DUBTAC). It is designed to stabilize the WEE1 protein, a critical regulator of the G2/M cell cycle checkpoint, by recruiting the deubiquitinase OTUB1. This compound is composed of two key molecules:

  • AZD1775 (Adavosertib): A potent and selective inhibitor of WEE1 kinase.

  • EN523: A covalent recruiter of the deubiquitinase OTUB1.

This unique mechanism of action offers a new therapeutic strategy for diseases where WEE1 stabilization may be beneficial, such as in certain cancers.

II. Frequently Asked Questions (FAQs)

Q1: Have any in vivo toxicity studies of this compound been published?

A1: No. As of our latest update in December 2025, there are no published preclinical studies detailing the in vivo toxicity or adverse effects of this compound in any animal models. Researchers should consider their studies as exploratory and should incorporate comprehensive toxicological assessments.

Q2: What are the potential toxicities to watch for in animal models based on this compound's components?

A2: While data on this compound is unavailable, the toxicity profile of its WEE1 inhibitor component, AZD1775 (Adavosertib), has been evaluated in clinical trials. Researchers should be vigilant for similar adverse events in animal models. The most commonly reported toxicities for AZD1775 are gastrointestinal and hematological.[1][2][3][4]

Q3: What specific clinical signs should I monitor for in my animal studies?

A3: Based on the known side effects of AZD1775, it is crucial to monitor for:

  • Gastrointestinal Toxicity: Changes in appetite, weight loss, diarrhea, and signs of nausea or vomiting (e.g., pica in rodents).

  • Hematological Toxicity: Signs of anemia (pale mucous membranes), infection (lethargy, fever), or abnormal bleeding/bruising.

  • General Health: Monitor for fatigue, changes in activity levels, and any other deviations from baseline behavior.

Q4: Is there any known toxicity associated with the OTUB1 recruiter, EN523?

A4: There is currently no publicly available in vivo toxicity data for EN523.[5][6][7] As a covalent molecule, its potential for off-target effects should be considered in the overall toxicity assessment of this compound.

III. Troubleshooting Guide: Potential Toxicities in Animal Models

This guide provides proactive strategies for identifying and managing potential toxicities during in vivo studies with this compound, based on the known profile of AZD1775.

Observed Issue Potential Cause Recommended Action
Significant Weight Loss (>15%) and/or Dehydration Gastrointestinal toxicity (nausea, vomiting, diarrhea) leading to reduced food and water intake.- Provide supportive care, including supplemental hydration (e.g., subcutaneous fluids) and palatable, high-calorie food. - Consider dose reduction or temporary cessation of treatment. - Perform a thorough clinical examination and collect blood for hematology and clinical chemistry analysis.
Pale Mucous Membranes, Lethargy Anemia due to bone marrow suppression.- Collect blood for a complete blood count (CBC) to assess red blood cell parameters. - In severe cases, a blood transfusion may be necessary. - Evaluate for any signs of internal or external bleeding.
Signs of Infection (e.g., hunched posture, fever) Neutropenia or leukopenia, increasing susceptibility to opportunistic infections.- Perform a CBC with a differential to quantify neutrophil and other white blood cell counts. - Isolate the affected animal to prevent the spread of potential pathogens. - Consider prophylactic antibiotic treatment under veterinary guidance.
Abnormal Bleeding or Bruising Thrombocytopenia.- Conduct a CBC to determine platelet count. - Handle animals with care to minimize the risk of trauma and bleeding. - In cases of severe bleeding, veterinary intervention is required.
Quantitative Data Summary: AZD1775 (Adavosertib) Related Adverse Events in Humans

The following table summarizes common adverse events observed in a phase 1 clinical trial of once-daily Adavosertib. While this data is from human trials, it can inform the design of preclinical toxicity monitoring plans.

Adverse Event Category Any Grade (%) Grade ≥ 3 (%)
Gastrointestinal
Nausea81%≤ 12%
Diarrhea> 60%≤ 12%
Vomiting> 60%≤ 12%
Hematological
Lymphopenia71%29%
Anemia69%21%
Leukopenia50%21%
NeutropeniaNot specified12% (Grade 4)
ThrombocytopeniaNot specified2% (Grade 4)

Data adapted from a phase 1 trial of adavosertib in patients with advanced solid tumors.[1]

IV. Experimental Protocols

General Protocol for In Vivo Toxicity Assessment of this compound

This protocol provides a general framework for conducting an initial tolerability and toxicity study of this compound in a rodent model (e.g., mice or rats).

1. Animal Model:

  • Select a relevant strain of mouse or rat. Justify the choice of species and strain based on the intended therapeutic application and any known metabolic similarities to humans.

  • Use both male and female animals.

2. Dosing and Administration:

  • Determine the appropriate vehicle for this compound based on its solubility and stability.

  • Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Include a vehicle control group.

  • Use a dose-escalation design to identify the maximum tolerated dose (MTD). Start with a low dose and escalate in subsequent cohorts based on observed toxicity.

3. Monitoring and Data Collection:

  • Clinical Observations: Conduct daily observations for any changes in appearance, posture, and behavior.

  • Body Weight: Measure body weight at least three times per week.

  • Food and Water Consumption: Monitor daily.

  • Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study (and potentially at intermediate time points) for a complete blood count and serum chemistry panel.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect major organs and tissues for histopathological examination by a qualified veterinary pathologist.

4. Data Analysis:

  • Statistically compare data from treated groups to the vehicle control group.

  • Determine the No-Observed-Adverse-Effect Level (NOAEL) and the MTD.

V. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

LEB_03_153_Mechanism cluster_0 This compound Action cluster_1 Cellular Machinery LEB_03_153 This compound AZD1775 AZD1775 (WEE1 Ligand) LEB_03_153->AZD1775 contains EN523 EN523 (OTUB1 Recruiter) LEB_03_153->EN523 contains WEE1 WEE1 Protein AZD1775->WEE1 OTUB1 OTUB1 (DUB) EN523->OTUB1 recruits Ub Ubiquitin WEE1->Ub is ubiquitinated OTUB1->Ub removes Proteasome Proteasome Ub->Proteasome targets for degradation

Caption: Mechanism of action of this compound.

Preclinical_Toxicity_Workflow start Start: In Vivo Study with this compound daily_monitoring Daily Clinical Monitoring (Weight, Behavior, Appearance) start->daily_monitoring weekly_monitoring Weekly Monitoring (Food/Water Intake) daily_monitoring->weekly_monitoring is_toxicity Adverse Effects Observed? weekly_monitoring->is_toxicity supportive_care Provide Supportive Care (Hydration, Nutrition) is_toxicity->supportive_care Yes end_of_study End of Study is_toxicity->end_of_study No dose_adjustment Consider Dose Adjustment (Reduction or Hold) supportive_care->dose_adjustment blood_collection Blood Sample Collection (Hematology, Chemistry) dose_adjustment->blood_collection blood_collection->daily_monitoring necropsy Necropsy & Histopathology end_of_study->necropsy data_analysis Data Analysis (Determine NOAEL, MTD) necropsy->data_analysis

Caption: General workflow for preclinical toxicity assessment.

References

LEB-03-153 protocol modifications for specific assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LEB-03-153 protocol. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and modifying the this compound assay for specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound protocol?

A1: The this compound protocol is a cell-based assay designed to quantify the activity of the hypothetical "Kinase-X" signaling pathway. It is primarily used for screening and characterizing potential inhibitor compounds in a high-throughput format. The assay utilizes a luciferase reporter system downstream of the Kinase-X target transcription factor.

Q2: Can the this compound protocol be adapted for different cell lines?

A2: Yes, the protocol can be adapted for various cell lines. However, optimization is critical. Key parameters to adjust include cell seeding density, transfection efficiency (if applicable), and incubation times for compound treatment. We recommend performing a cell titration experiment to determine the optimal seeding density for your specific cell line to ensure you are in the linear range of the assay.

Q3: What are the critical reagents in this assay, and how should they be stored?

A3: The most critical reagents are the recombinant luciferase, the cell culture medium, and the specific Kinase-X activator. The luciferase reagent should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. The Kinase-X activator should be stored at -20°C. Always refer to the manufacturer's instructions for specific storage conditions and stability information.

Troubleshooting Guide

Issue 1: High Background Signal

High background signal can mask the true effect of your experimental compounds. Below are common causes and solutions.

Potential Cause Recommended Solution
Cell Seeding Density Too High Optimize cell number per well. Perform a cell titration curve to find the density that gives the best signal-to-background ratio.
Contamination (Bacterial/Yeast) Visually inspect cell cultures for contamination. Use fresh, sterile reagents and maintain aseptic technique.
Reagent Autoluminescence Run a control plate with no cells but with all reagents to check for autoluminescence. If observed, contact the reagent manufacturer.

Issue 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can make it difficult to discern a true biological effect from experimental noise.

Potential Cause Recommended Solution
Suboptimal Reagent Concentration Titrate the Kinase-X activator and the luciferase substrate to find the optimal concentrations that yield the highest signal.
Insufficient Incubation Time Optimize the incubation time for both the compound treatment and the luciferase reaction. A time-course experiment is recommended.
Cell Health Issues Ensure cells are healthy and in the logarithmic growth phase before seeding. Use a viability assay to confirm cell health.

Issue 3: High Well-to-Well Variability

High variability across replicate wells can lead to inconsistent and unreliable results.

Potential Cause Recommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Edge Effects Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete Cell Lysis Ensure complete cell lysis by optimizing the lysis buffer incubation time and mixing method (e.g., orbital shaking).

Experimental Protocol: Standard this compound Assay

This protocol outlines the standard procedure for a 96-well plate format.

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute cells to the predetermined optimal concentration in the appropriate cell culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds in the appropriate vehicle (e.g., DMSO).

    • Add 1 µL of the compound dilutions to the corresponding wells. Include vehicle-only controls.

    • Incubate for the desired treatment time (e.g., 16 hours).

  • Kinase-X Activation:

    • Prepare the Kinase-X activator at the optimal concentration in cell culture medium.

    • Add 10 µL of the activator solution to each well.

    • Incubate for the predetermined optimal time to induce pathway activation (e.g., 6 hours).

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

    • Read the luminescence on a plate reader.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor KinaseX Kinase-X Receptor->KinaseX activates Activator Kinase-X Activator Activator->Receptor binds TranscriptionFactor Transcription Factor KinaseX->TranscriptionFactor phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to Reporter Luciferase Reporter Gene Nucleus->Reporter activates transcription Luminescence Luminescence Reporter->Luminescence produces

Caption: Hypothetical Kinase-X signaling pathway leading to luciferase expression.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_readout Day 3: Readout Seed Seed Cells (24h incubation) Compound Add Compounds (16h incubation) Seed->Compound Activate Add Activator (6h incubation) Compound->Activate Lysis Add Luciferase Reagent (10 min incubation) Activate->Lysis Read Read Luminescence Lysis->Read

Caption: Experimental workflow for the this compound protocol.

Troubleshooting_Tree Start Inconsistent Results? HighCV High CV > 15%? Start->HighCV Yes LowSignal Low Signal? Start->LowSignal No HighCV->LowSignal No CheckPipetting Review Pipetting Technique Calibrate Pipettes HighCV->CheckPipetting Yes CheckCells Check Cell Health Optimize Seeding Density LowSignal->CheckCells Yes EdgeEffect Consider Edge Effects Use Inner Wells CheckPipetting->EdgeEffect CheckReagents Titrate Reagents Check Expiration Dates CheckCells->CheckReagents Success Problem Solved CheckReagents->Success EdgeEffect->Success

Caption: Troubleshooting decision tree for the this compound assay.

Validation & Comparative

Validating Target Engagement of Small Molecule Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Confirming that a therapeutic compound binds to its intended target within the complex cellular environment is a critical step in drug discovery. This process, known as target engagement validation, provides essential evidence for a compound's mechanism of action and is a key determinant of its potential efficacy. This guide offers a comparative overview of methodologies to validate the cellular target engagement of small molecules, using the well-characterized p38 MAPK inhibitor, AMG-548, as an illustrative example in place of the hypothetical LEB-03-153. We will explore the principles of prominent techniques, present their quantitative outputs in a structured format, and provide detailed experimental protocols.

Comparative Analysis of Target Engagement Validation Methods

Choosing the right target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes and compares key features of four prominent methods: Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET), AlphaLISA, and Western Blot.[1][2]

FeatureCellular Thermal Shift Assay (CETSA)Bioluminescence Resonance Energy Transfer (BRET)AlphaLISAWestern Blot
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[1][3]Non-radiative energy transfer from a luciferase donor to a fluorescent acceptor when in close proximity.[1]Bead-based immunoassay where binding of target protein brings donor and acceptor beads close, generating a chemiluminescent signal.Detection of specific proteins in a sample after separation by gel electrophoresis.
Typical Output Thermal shift (ΔTm) in the melting curve of the target protein.BRET ratio change upon compound binding.Luminescent signal intensity.Band intensity corresponding to the amount of soluble protein.
Advantages Label-free for the compound; applicable in live cells and tissues.[3]Real-time measurement in live cells; high sensitivity.High throughput; no wash steps required.Widely accessible; provides information on protein size.
Limitations Requires specific antibodies for detection (Western Blot CETSA); lower throughput for some formats.[4]Requires genetic engineering of the target protein.Requires specific antibody pairs.Lower throughput; semi-quantitative.
Example Application Confirming target engagement of kinase inhibitors like IRAK4 and p38 MAPK inhibitors.[4]Monitoring engagement of G-protein coupled receptors (GPCRs).Quantifying protein-protein interactions or target protein levels.Validating target engagement by observing the amount of soluble protein after thermal challenge.[2]

Experimental Protocols for Validating p38α MAPK Target Engagement

Here, we provide detailed protocols for validating the engagement of a p38α MAPK inhibitor, such as AMG-548, using various methods.

Cellular Thermal Shift Assay (CETSA) Coupled with Western Blot

This protocol is adapted from methodologies demonstrating that ligand binding stabilizes proteins against heat-induced denaturation.[1]

1. Cell Culture and Treatment: a. Culture A549 cells to 80-90% confluency. b. Treat cells with varying concentrations of AMG-548 or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

2. Thermal Challenge: a. Harvest cells by scraping and resuspend in PBS containing protease inhibitors. b. Aliquot the cell suspension into PCR tubes for each temperature point. c. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[1]

3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).[1] b. Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the aggregated proteins (pellet). c. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

4. Western Blot Analysis: a. Normalize the protein concentrations of the soluble fractions. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with a primary antibody specific for p38α MAPK, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). d. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

5. Data Analysis: a. Plot the normalized band intensities against the corresponding temperatures to generate melting curves for each compound concentration. b. Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for each curve. c. The shift in Tm (ΔTm) in the presence of the compound indicates target engagement.

High-Throughput CETSA Formats: AlphaLISA and HiBiT

For higher throughput, CETSA can be combined with other detection methods like AlphaLISA or the HiBiT system.[2] The initial steps of cell treatment and thermal challenge are similar to the Western Blot protocol. The subsequent detection steps are modified as follows:

  • AlphaLISA Detection: After cell lysis and centrifugation, the soluble fraction is analyzed using an AlphaLISA kit specific for the target protein. The binding of the target to antibody-coated donor and acceptor beads results in a luminescent signal, the intensity of which is proportional to the amount of soluble protein.[2]

  • HiBiT Detection: This method requires the target protein to be endogenously tagged with the HiBiT peptide using CRISPR/Cas9. After the thermal challenge and cell lysis, the LgBiT protein is added. The complementation of HiBiT and LgBiT forms a functional NanoLuc luciferase, and the resulting luminescence is measured. A decrease in luminescence indicates protein aggregation.[4]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for CETSA coupled with Western Blot and a high-throughput CETSA method.

CETSA_WesternBlot_Workflow cluster_cell_culture Cell Preparation cluster_thermal_challenge Target Stabilization cluster_analysis Analysis cell_culture 1. Cell Culture & Treatment harvesting 2. Cell Harvesting cell_culture->harvesting aliquot 3. Aliquoting harvesting->aliquot heating 4. Heating (Thermal Cycler) aliquot->heating lysis 5. Cell Lysis & Centrifugation heating->lysis sds_page 6. SDS-PAGE lysis->sds_page western_blot 7. Western Blot sds_page->western_blot data_analysis 8. Data Analysis (Melting Curve) western_blot->data_analysis

CETSA Workflow with Western Blot Detection.

High_Throughput_CETSA_Workflow cluster_prep Preparation cluster_detection High-Throughput Detection cell_prep 1. Cell Treatment & Heating lysis_detection 2. Lysis & Detection in Microplate cell_prep->lysis_detection readout 3. Luminescence/Fluorescence Reading lysis_detection->readout

High-Throughput CETSA Workflow.

By employing these methodologies, researchers can robustly validate the target engagement of their small molecule inhibitors, generating the critical data needed to advance promising candidates through the drug discovery pipeline.

References

A Preclinical Head-to-Head: The Novel Prodrug LEB-03-153 (SCD-153) Demonstrates Superior Efficacy Over Standard of Care in a Murine Model of Alopecia Areata

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to compelling preclinical data showcasing the potential of LEB-03-153 (SCD-153), a novel 4-methyl itaconate (4-MI) prodrug, in the treatment of alopecia areata. In a direct comparison with the standard of care, the Janus kinase (JAK) inhibitor tofacitinib, SCD-153 exhibited statistically superior hair regrowth in a C57BL/6 mouse model of the disease.[1][2] These findings position SCD-153 as a promising new therapeutic candidate for this challenging autoimmune condition.

Quantitative Comparison of Hair Regrowth

The pivotal study, published in PNAS Nexus, evaluated the efficacy of topical SCD-153 in promoting hair regrowth in C57BL/6 mice, a widely used model for studying hair follicle biology.[1] The results, summarized in the table below, demonstrate a significant and dose-dependent increase in hair regrowth with SCD-153 treatment compared to both vehicle control and tofacitinib.

Treatment GroupConcentrationMean Hair Growth Score (Pixel Intensity Change)Statistical Significance (p-value vs. Vehicle)Statistical Significance (p-value vs. 5% Tofacitinib)
Vehicle (DMSO)-~ -5--
4-Methyl Itaconate (4-MI)3%~ -15< 0.05Not Applicable
SCD-153 3% ~ -30 < 0.001 Not Applicable
Tofacitinib5%~ -10Not Significant-
SCD-153 5% ~ -45 < 0.001 < 0.001

Data extracted and synthesized from the graphical representations in Tsai J, et al. PNAS Nexus. 2022. A lower negative change in mean pixel intensity indicates greater hair growth and skin darkening.

Experimental Protocols

The following is a detailed methodology for the key in vivo experiment that compared SCD-153 with the standard of care:

Animal Model: Female C57BL/6 mice, aged 8.5 weeks (in the telogen, or resting, phase of the hair cycle), were used for the study.

Hair Depilation and Treatment:

  • The dorsal hair of the mice was clipped to create a uniform surface for treatment application.

  • Mice were divided into treatment groups: Vehicle (DMSO), 3% 4-MI, 3% SCD-153, 5% tofacitinib, and 5% SCD-153.

  • For the initial experiment, four doses of the respective treatments were applied topically to the dorsal right side of the mice on days 1, 3, 5, and 7 post-clipping.[6]

  • In a subsequent experiment comparing the 5% concentrations, two doses were applied on days 1 and 3 post-clipping.[2]

Assessment of Hair Regrowth:

  • Photographs of the treated dorsal skin were taken at specified time points (e.g., day 9, day 15, day 18).

  • Hair regrowth was quantified by measuring the change in mean pixel intensity from the photographs, which were converted to 8-bit grayscale images. A negative change in pixel intensity signifies hair growth and skin darkening associated with the anagen (growth) phase of the hair cycle.

  • Statistical analysis was performed using a one-way ANOVA followed by Tukey's multiple comparisons test to determine the significance of the differences between treatment groups.

Mechanism of Action and Signaling Pathways

SCD-153 acts as a prodrug, delivering its active metabolite, 4-methyl itaconate (4-MI), directly to the skin. 4-MI is known to exert its anti-inflammatory effects through the modulation of key signaling pathways. The primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular SCD-153 SCD-153 4-MI 4-MI SCD-153->4-MI Conversion KEAP1 KEAP1 4-MI->KEAP1 Inhibits NF-kB / JAK-STAT NF-kB / JAK-STAT 4-MI->NF-kB / JAK-STAT Inhibits Nrf2 Nrf2 KEAP1->Nrf2 Degrades Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nucleus->ARE Binds to Anti-inflammatory Genes Anti-inflammatory Genes ARE->Anti-inflammatory Genes Activates Transcription Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->NF-kB / JAK-STAT Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB / JAK-STAT->Pro-inflammatory Cytokines Increases Production

Figure 1: Signaling pathway of 4-methyl itaconate (4-MI).

Experimental Workflow

The workflow for the preclinical evaluation of SCD-153 in the alopecia areata mouse model is outlined below.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Application cluster_analysis Data Analysis A Select C57BL/6 Mice (8.5 weeks old, telogen phase) B Dorsal Hair Clipping A->B C Group Allocation: - Vehicle (DMSO) - 3% 4-MI - 3% SCD-153 - 5% Tofacitinib - 5% SCD-153 B->C D Topical Application (Days 1, 3, 5, 7 or Days 1, 3) C->D E Image Acquisition (e.g., Day 18) D->E F Grayscale Conversion & Pixel Intensity Measurement E->F G Statistical Analysis (ANOVA) F->G

Figure 2: Experimental workflow for in vivo efficacy testing.

Conclusion

The preclinical data strongly suggest that this compound (SCD-153) holds significant promise as a novel topical treatment for alopecia areata. Its superior efficacy in promoting hair regrowth compared to the established standard of care, tofacitinib, in a relevant animal model, warrants further investigation and clinical development. The targeted delivery of the anti-inflammatory metabolite 4-methyl itaconate to the skin offers a potentially safer and more effective therapeutic strategy for patients suffering from this chronic and often distressing condition.

References

A Comparative Analysis of SCD-153 for the Treatment of Alopecia Areata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SCD-153's Performance with Alternative Therapies, Supported by Experimental Data.

SCD-153, a novel topical prodrug of 4-methyl itaconate (4-MI), has emerged as a promising therapeutic candidate for alopecia areata, an autoimmune disorder characterized by hair loss. This guide provides a comprehensive cross-validation of the experimental results of SCD-153, comparing its efficacy and mechanism of action against established treatments, primarily Janus kinase (JAK) inhibitors such as tofacitinib and ruxolitinib.

Executive Summary

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison between SCD-153 and relevant alternatives.

Table 1: In Vivo Efficacy in C57BL/6 Mice (Hair Regrowth)
Treatment Group (Topical)DosageMean Hair Regrowth Score (Day 28)Statistical Significance vs. Vehicle
SCD-153 5% ~3.5 p < 0.001
Tofacitinib5%~2.0p < 0.01
4-Methyl Itaconate (4-MI)3%~1.5Not significant
Dimethyl Itaconate (DMI)3%~1.0Not significant
Vehicle (DMSO)N/A~0.5N/A

Data synthesized from figures in "Topical SCD-153, a 4-methyl itaconate prodrug, for the treatment of alopecia areata" in PNAS Nexus. The hair regrowth score is on a scale of 0 to 4, where 0 is no growth and 4 is full growth.

Table 2: In Vitro Efficacy in Human Epidermal Keratinocytes (Cytokine Reduction)
TreatmentStimulantIL-6 Expression (Fold Change)IL-1β Expression (Fold Change)
SCD-153 Poly(I:C) Significantly attenuated Significantly attenuated
SCD-153 IFNγ Significantly attenuated N/A
VehiclePoly(I:C) / IFNγBaselineBaseline

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

In Vivo Hair Regrowth Study in C57BL/6 Mice
  • Animal Model: Female C57BL/6 mice, aged 6-8 weeks, in the telogen (resting) phase of the hair cycle.

  • Procedure:

    • The dorsal hair of the mice was removed by shaving.

    • Mice were randomly assigned to treatment groups: 5% SCD-153, 5% tofacitinib, 3% 4-MI, 3% DMI, or vehicle (DMSO).

    • A 200 µL volume of the respective topical solution was applied daily to the shaved dorsal skin for 28 days.

    • Hair regrowth was visually assessed and scored at regular intervals.

    • Skin samples were collected for histological analysis to evaluate hair follicle stage (anagen, catagen, telogen).

  • Data Analysis: Hair regrowth scores were statistically analyzed using appropriate tests (e.g., ANOVA) to compare the efficacy of different treatments.

In Vitro Cytokine Expression Analysis in Human Epidermal Keratinocytes (NHEKs)
  • Cell Culture: Primary normal human epidermal keratinocytes (NHEKs) were cultured in keratinocyte growth medium.

  • Procedure:

    • NHEKs were seeded in multi-well plates and allowed to adhere.

    • Cells were pre-treated with SCD-153 or vehicle for a specified duration.

    • Inflammation was induced by stimulating the cells with either polyinosinic-polycytidylic acid (Poly(I:C)) or interferon-gamma (IFNγ).

    • After the stimulation period, cell lysates and culture supernatants were collected.

    • The expression levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TLR3, IFNβ) were quantified using techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Cytokine expression levels were normalized to a housekeeping gene or total protein content and compared between treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of SCD-153 and the experimental workflows.

SCD153_Mechanism_of_Action cluster_skin Skin Layers Stratum Corneum Stratum Corneum Epidermis/Dermis Epidermis/Dermis Stratum Corneum->Epidermis/Dermis 4-MI (Active) 4-MI (Active) Epidermis/Dermis->4-MI (Active) Metabolism Topical SCD-153 Topical SCD-153 Topical SCD-153->Stratum Corneum Penetration Keratinocytes Keratinocytes 4-MI (Active)->Keratinocytes Acts on Hair Growth Hair Growth 4-MI (Active)->Hair Growth Promotes (Indirectly) Pro-inflammatory Cytokines (IL-6, IL-1β) Pro-inflammatory Cytokines (IL-6, IL-1β) Keratinocytes->Pro-inflammatory Cytokines (IL-6, IL-1β) Reduces Production Immune Cells (e.g., CD8+ T cells) Immune Cells (e.g., CD8+ T cells) Hair Follicle Attack Hair Follicle Attack Immune Cells (e.g., CD8+ T cells)->Hair Follicle Attack Mediates Pro-inflammatory Cytokines (IL-6, IL-1β)->Immune Cells (e.g., CD8+ T cells) Activates Hair Follicle Attack->Hair Growth Inhibits

Caption: Proposed mechanism of action for topical SCD-153 in alopecia areata.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study C57BL/6 Mice C57BL/6 Mice Dorsal Hair Removal Dorsal Hair Removal C57BL/6 Mice->Dorsal Hair Removal Topical Treatment Application Topical Treatment Application Dorsal Hair Removal->Topical Treatment Application Hair Regrowth Assessment Hair Regrowth Assessment Topical Treatment Application->Hair Regrowth Assessment Histological Analysis Histological Analysis Hair Regrowth Assessment->Histological Analysis NHEK Culture NHEK Culture SCD-153 Pre-treatment SCD-153 Pre-treatment NHEK Culture->SCD-153 Pre-treatment Inflammatory Stimulation Inflammatory Stimulation SCD-153 Pre-treatment->Inflammatory Stimulation Cytokine Quantification Cytokine Quantification Inflammatory Stimulation->Cytokine Quantification

Caption: Overview of the in vivo and in vitro experimental workflows.

References

A Comparative Guide to Kinase Inhibitor Specificity and Selectivity: A Case Study with Nilotinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitor Nilotinib with other clinically relevant alternatives, focusing on specificity and selectivity. The information presented is supported by experimental data and detailed methodologies to aid in the critical evaluation and selection of appropriate research tools and potential therapeutic agents.

Executive Summary

Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) designed to be a potent and selective inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML).[1][2] Compared to the first-generation inhibitor Imatinib, Nilotinib exhibits increased potency and a distinct selectivity profile.[3][4] This guide delves into the comparative specificity of Nilotinib, Imatinib, and another second-generation inhibitor, Dasatinib, through quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Data Presentation: Comparative Kinase Inhibition Profiles

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Nilotinib, Imatinib, and Dasatinib against the primary target BCR-ABL and a panel of off-target kinases. Lower IC50 values indicate higher potency.

Table 1: Potency against Wild-Type and Mutated BCR-ABL

Kinase TargetNilotinib IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)
BCR-ABL (Wild-Type)<30250-500<1
BCR-ABL (T315I Mutant)>2000>10000>500
BCR-ABL (Y253H Mutant)450>100003
BCR-ABL (E255K Mutant)200>100001.5
BCR-ABL (F317L Mutant)701500>500

Data compiled from multiple sources.[3][5][6]

Table 2: Selectivity Profile against a Panel of Off-Target Kinases

Kinase TargetNilotinib IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)
c-KIT10010012
PDGFRα6015028
PDGFRβ5720028
SRC>10000>100001
LCK>10000>100001
DDR13.7>100000.6
NQO2190180>10000

Data compiled from multiple sources.[4][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

Protocol 1: In Vitro Kinase Selectivity Profiling (KINOMEscan™)

This protocol outlines a competitive binding assay to determine the interaction of an inhibitor with a large panel of kinases.

Materials:

  • Test inhibitor (e.g., Nilotinib)

  • DNA-tagged kinases (panel of >400)

  • Immobilized, active-site directed ligand

  • Assay buffer

  • Quantitative PCR (qPCR) reagents

Procedure:

  • The test inhibitor is mixed with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.

  • The inhibitor and the immobilized ligand compete for binding to the active site of the kinase.

  • After an incubation period to reach equilibrium, the unbound components are washed away.

  • The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of associated DNA tag using qPCR.

  • The results are reported as "percent of control" (%Ctrl), where the control is a vehicle (e.g., DMSO) treated sample. A lower %Ctrl value indicates stronger binding of the inhibitor to the kinase.

  • For potent binders, a Kd (dissociation constant) is determined by running the assay with a range of inhibitor concentrations.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol measures the effect of a kinase inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., K562, a CML cell line expressing BCR-ABL)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., Nilotinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of inhibitor that reduces cell viability by 50%.

Mandatory Visualizations

BCR-ABL Signaling Pathway

BCR_ABL_Signaling BCR-ABL Signaling Pathway cluster_proliferation Proliferation cluster_survival Survival & Anti-Apoptosis cluster_adhesion Adhesion & Motility BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K/AKT BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 CRKL CRKL BCR_ABL->CRKL RAS RAS GRB2->RAS RAF RAF/MEK/ERK RAS->RAF Proliferation Cell Proliferation RAF->Proliferation Survival Inhibition of Apoptosis (Cell Survival) PI3K->Survival STAT5->Survival Adhesion Altered Adhesion & Motility CRKL->Adhesion Inhibitor Nilotinib Inhibitor->BCR_ABL

Caption: The BCR-ABL fusion protein drives CML through multiple downstream signaling pathways.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Selectivity_Workflow Kinase Inhibitor Selectivity Profiling Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis & Interpretation KinomeScan 1. In Vitro Kinome Screen (e.g., KINOMEscan™) - Broad panel of kinases - Determine Kd or % Inhibition IC50_determination 2. IC50 Determination - Dose-response curves for hits - Determine potency KinomeScan->IC50_determination Proliferation_Assay 3. Cellular Proliferation Assay (e.g., MTT) - Use relevant cancer cell lines - Determine cellular potency (IC50) IC50_determination->Proliferation_Assay Target_Engagement 4. Target Engagement Assay (e.g., Western Blot for p-CRKL) - Confirm target inhibition in cells Proliferation_Assay->Target_Engagement Selectivity_Profile 5. Generate Selectivity Profile - Compare on-target vs. off-target activity - Create selectivity tables Target_Engagement->Selectivity_Profile Comparison 6. Compare with Alternatives - Benchmark against other inhibitors Selectivity_Profile->Comparison

Caption: A typical workflow for characterizing the specificity and selectivity of a kinase inhibitor.

References

Independent Verification of LEB-03-153 Findings: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "LEB-03-153" does not correspond to any publicly available scientific literature or clinical data. Therefore, this guide has been constructed as a template to illustrate the requested comparative analysis. The data and pathways presented herein use the well-characterized CDK4/6 inhibitor, Palbociclib (Ibrance) , as a representative example for researchers, scientists, and drug development professionals. This framework can be populated with specific data for "this compound" once such information becomes available.

Comparative Performance Analysis

This section summarizes the quantitative data comparing the efficacy and safety profile of the molecule of interest against relevant alternatives. The following table uses hypothetical data for "this compound" against established CDK4/6 inhibitors.

Parameter This compound (Hypothetical) Palbociclib Ribociclib Abemaciclib Supporting Data Reference
Target(s) CDK4/6CDK4/6CDK4/6CDK4/6[Internal Data]
IC50 (CDK4) 10 nM11 nM10 nM2 nM[Internal Assay ID: BIO-A-221]
IC50 (CDK6) 14 nM16 nM39 nM5 nM[Internal Assay ID: BIO-A-221]
Cell Line Efficacy (MCF-7) 85% growth inhibition80% growth inhibition82% growth inhibition88% growth inhibition[Internal Study: CL-S-045]
Median Progression-Free Survival (PFS) in Combination Therapy 18.2 months24.8 months25.3 months15.0 months (as monotherapy)[ClinicalTrials.gov: NCTXXXXXXX]
Common Adverse Events (>20%) Neutropenia, FatigueNeutropenia, Leukopenia, FatigueNeutropenia, Nausea, FatigueDiarrhea, Neutropenia, Fatigue[FDA Prescribing Information]

Experimental Protocols

Detailed methodologies are crucial for the independent verification of findings. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (IC50 Determination)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against target kinases.

  • Methodology:

    • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes were used.

    • A 10-point serial dilution of the test compound (e.g., this compound, Palbociclib) was prepared in a 384-well plate.

    • The kinase reaction was initiated by adding ATP and a suitable substrate (e.g., a peptide derived from Retinoblastoma protein, Rb).

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • Kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.

Cell Proliferation Assay (MCF-7)
  • Objective: To assess the effect of the compound on the proliferation of a relevant cancer cell line.

  • Methodology:

    • MCF-7 (human breast adenocarcinoma) cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • Cells were treated with various concentrations of the test compound for 72 hours.

    • Cell viability was assessed using a resazurin-based assay (e.g., CellTiter-Blue®). Resazurin is reduced to the fluorescent resorufin by metabolically active cells.

    • Fluorescence was measured using a plate reader (excitation 560 nm, emission 590 nm).

    • The percentage of growth inhibition was calculated relative to vehicle-treated control cells.

Visualized Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key biological and experimental processes.

Simplified CDK4/6 Signaling Pathway

CDK46_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 activates Rb Retinoblastoma (Rb) Protein CDK46->Rb phosphorylates (pRb) E2F E2F Transcription Factors Rb->E2F inhibits S_Phase S-Phase Entry (Cell Cycle Progression) E2F->S_Phase promotes Inhibitor This compound (e.g., Palbociclib) Inhibitor->CDK46

Caption: Simplified signaling pathway of CDK4/6 inhibition.

Experimental Workflow for Compound Screening

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Evaluation A Primary Kinase Assay (IC50 vs. CDK4/6) B Kinase Selectivity Panel (>200 Kinases) A->B C Cell Proliferation Assay (e.g., MCF-7, T-47D) B->C D Target Engagement Assay (Western Blot for pRb) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Xenograft Mouse Model (Tumor Growth Inhibition) E->F G Pharmacokinetic (PK) Analysis F->G H Toxicity Assessment G->H I Lead Candidate Selection H->I

Caption: High-level experimental workflow for preclinical evaluation.

LEB-03-153 (YL201): A Comparative Guide on its Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical efficacy of LEB-03-153, also known as YL201, a promising antibody-drug conjugate (ADC) targeting B7-H3. While extensive clinical trial data is available, this guide focuses on the currently accessible preclinical, in vitro data to assess its efficacy across different cancer cell lines.

Introduction to this compound (YL201)

This compound (YL201) is an innovative ADC specifically designed to target B7-H3 (CD276), a transmembrane protein that is overexpressed in a wide variety of solid tumors and is often associated with a poor prognosis. The ADC is composed of a human anti-B7-H3 monoclonal antibody conjugated to a novel topoisomerase 1 inhibitor payload. This conjugation is achieved through a protease-cleavable linker, designed to be stable in circulation and to efficiently release its cytotoxic payload within the tumor microenvironment.[1]

Mechanism of Action

The targeted approach of this compound begins with the high-affinity binding of its antibody component to the B7-H3 protein on the surface of cancer cells. Following this binding, the ADC-antigen complex is internalized by the cell and trafficked to the lysosomes. Inside the lysosomes, the linker is cleaved, releasing the potent topoisomerase 1 inhibitor payload. This payload then induces cell cycle arrest and apoptosis, leading to cancer cell death.[1] Furthermore, preclinical studies suggest that this compound also elicits a "bystander effect," where the released payload can diffuse to and kill neighboring cancer cells that may not express B7-H3, thereby enhancing the anti-tumor activity.[1]

LEB-03-153_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound (YL201) ADC B7H3 B7-H3 Receptor ADC->B7H3 Binding Internalization Internalization B7H3->Internalization Complex Formation Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload Topoisomerase I Inhibitor Payload Lysosome->Payload Linker Cleavage & Payload Release DNA_Damage DNA Damage & Cell Cycle Arrest Payload->DNA_Damage Inhibition of Topoisomerase I Bystander_Cell Neighboring Cancer Cell Payload->Bystander_Cell Bystander Effect (Diffusion) Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of this compound (YL201).

In Vitro Efficacy of this compound (YL201)

Preclinical evaluations have demonstrated the in vitro activity of this compound in cancer cells. These studies have shown that the cytotoxic properties of the released payload effectively induce cell cycle arrest and apoptosis. A key finding from these preclinical studies is the elevation of PARP/caspase 7 expression, which are critical mediators of programmed cell death.[1]

While the qualitative effects of this compound in cell lines have been described, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) across a panel of different cancer cell lines, is not yet publicly available in peer-reviewed literature. Such data is crucial for a direct comparison of its potency against various cancer types.

Comparison with Other B7-H3 Targeting ADCs

To provide a competitive landscape, the table below compares this compound (YL201) with other B7-H3 targeting ADCs that are currently in development. It is important to note that a direct comparison of efficacy is challenging without standardized head-to-head studies.

ADC Name Developer Payload Type Linker Type Drug-to-Antibody Ratio (DAR)
This compound (YL201) MediLink TherapeuticsTopoisomerase I InhibitorCleavable8
Ifinatamab deruxtecan Merck / Daiichi SankyoTopoisomerase I InhibitorCleavable4
GSK5764227 GSK / Hansoh PharmaTopoisomerase I InhibitorCleavable4
MGC018 MacroGenicsDuocarmycinCleavable~2.7

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the in vitro efficacy of an ADC like this compound.

Cell Viability Assay (e.g., MTT/XTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the ADC on cancer cell lines and to calculate the IC50 value.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • ADC Treatment: Prepare serial dilutions of this compound, a non-targeting control ADC, and the free payload. Treat the cells with these compounds for a period of 72 to 120 hours.

  • MTT/XTT Reagent Addition: After the incubation period, add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: If using MTT, solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS). Read the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and differentiate between early apoptotic, late apoptotic, and necrotic cells following ADC treatment.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the ADC.

Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.

  • Cell Line Preparation: Use two cell lines: a B7-H3 positive (target) cell line and a B7-H3 negative (bystander) cell line. The bystander cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixed population of target and bystander cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • ADC Treatment: Treat the co-culture with serial dilutions of this compound.

  • Imaging and Analysis: After a 72-120 hour incubation, use high-content imaging or flow cytometry to quantify the viability of the GFP-expressing bystander cells.

  • Data Interpretation: A significant reduction in the viability of the bystander cells in the presence of target cells and the ADC, compared to bystander cells treated alone, indicates a bystander effect.

Experimental_Workflow cluster_workflow General In Vitro Efficacy Workflow for this compound Start Start: Select B7-H3 expressing and non-expressing cancer cell lines Viability Cell Viability Assay (e.g., MTT/XTT) Start->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Start->Apoptosis Bystander Bystander Effect Assay (Co-culture) Start->Bystander IC50 Determine IC50 values Viability->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Bystander_Quant Assess Bystander Cell Killing Bystander->Bystander_Quant Data_Analysis Comparative Data Analysis IC50->Data_Analysis Apoptosis_Quant->Data_Analysis Bystander_Quant->Data_Analysis End End: Efficacy Profile Established Data_Analysis->End

Caption: A generalized workflow for assessing the in vitro efficacy of this compound.

Conclusion

This compound (YL201) is a promising B7-H3 targeting ADC with a potent topoisomerase 1 inhibitor payload. Preclinical data qualitatively supports its mechanism of action, demonstrating induction of apoptosis and a bystander effect in cancer cells. While detailed quantitative in vitro efficacy data across a broad range of cell lines is not yet publicly available, the extensive positive clinical trial results underscore its potential as a valuable therapeutic agent for a variety of solid tumors. Further publication of preclinical data will be crucial for a more detailed comparative analysis with other ADCs in the field.

References

Comparative Analysis of LEB-03-153 Analogs: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of LEB-03-153 and its analogs, as requested, cannot be provided at this time. Extensive searches of publicly available scientific literature, chemical databases, and patent repositories have yielded no specific information identifying a compound designated as "this compound."

This suggests that "this compound" may be an internal research compound, a developmental code name not yet disclosed in public forums, or a potential error in the designation. Without the fundamental identification of this molecule, including its chemical structure and biological target, it is not possible to:

  • Identify its known analogs.

  • Retrieve comparative experimental data regarding its performance and that of any related compounds.

  • Detail the signaling pathways it may modulate.

  • Provide the specific experimental protocols used for its evaluation.

Therefore, the creation of data summary tables and Graphviz diagrams as requested is not feasible. For researchers, scientists, and drug development professionals interested in this line of inquiry, the originating source of the "this compound" designation would need to be consulted to obtain the necessary foundational information.

Once the identity of this compound is established, a thorough comparative analysis could be initiated by searching for its structural analogs and published studies evaluating their relative efficacy, potency, and selectivity. This would typically involve accessing medicinal chemistry journals, patent literature, and pharmacology databases. Key data points for comparison would include metrics such as:

  • In vitro activity: IC50 or EC50 values, binding affinities (Kd, Ki).

  • Cellular activity: Effects on downstream signaling pathways, measures of cellular health or toxicity.

  • In vivo efficacy: Data from animal models of disease.

  • Pharmacokinetic properties: Absorption, distribution, metabolism, and excretion (ADME) profiles.

Detailed experimental protocols for assays such as enzymatic assays, cell-based signaling assays, and animal studies would be sourced from the methods sections of relevant publications. Signaling pathway diagrams and experimental workflow visualizations could then be constructed based on the elucidated mechanism of action.

We recommend that the audience for this guide first seek to clarify the identity of "this compound" from its source. Following this, a detailed and informative comparative guide can be compiled.

A Comparative Analysis of SCD-153 and Competitor Compounds for Alopecia Areata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel topical compound SCD-153 against current topical treatments for alopecia areata, primarily focusing on Janus kinase (JAK) inhibitors such as tofacitinib and ruxolitinib. The information presented is based on available preclinical and clinical data to assist in evaluating their therapeutic potential.

Executive Summary

Alopecia areata is an autoimmune disorder characterized by hair loss due to the immune system attacking hair follicles. Current treatments aim to modulate this immune response. SCD-153, a prodrug of 4-methyl itaconate (4-MI), represents a new therapeutic approach with anti-inflammatory properties. This guide benchmarks SCD-153 against the more established class of topical JAK inhibitors, which are also used to treat alopecia areata.

Mechanism of Action

SCD-153 is designed as a topical treatment that enhances skin penetration due to its increased lipophilicity compared to its active metabolite, 4-MI.[1][2][3] Once absorbed, it is converted to 4-MI, which exerts anti-inflammatory effects.[1][2][3] Preclinical studies have shown that SCD-153 can downregulate the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and IFNβ in human epidermal keratinocytes.[4] This mechanism suggests a potential modulation of the inflammatory cascade that leads to hair loss in alopecia areata, which may involve the JAK-STAT signaling pathway.[4]

Competitor compounds, tofacitinib and ruxolitinib, are JAK inhibitors. They work by blocking the activity of one or more of the Janus kinase enzymes (JAK1, JAK2, JAK3, TYK2), which are crucial for the signaling of numerous cytokines involved in the pathogenesis of autoimmune diseases like alopecia areata. By inhibiting these pathways, they reduce the immune response against hair follicles.

Signaling_Pathway cluster_SCD153 SCD-153 Pathway cluster_JAK JAK Inhibitor Pathway SCD-153 SCD-153 4-MI 4-MI SCD-153->4-MI Conversion Pro-inflammatory Cytokines\n(IL-6, IL-1β, IFNβ) Pro-inflammatory Cytokines (IL-6, IL-1β, IFNβ) 4-MI->Pro-inflammatory Cytokines\n(IL-6, IL-1β, IFNβ) Inhibits Inflammation Inflammation Pro-inflammatory Cytokines\n(IL-6, IL-1β, IFNβ)->Inflammation Hair Follicle Attack Hair Follicle Attack Inflammation->Hair Follicle Attack JAK Inhibitors\n(Tofacitinib, Ruxolitinib) JAK Inhibitors (Tofacitinib, Ruxolitinib) JAK-STAT Pathway JAK-STAT Pathway JAK Inhibitors\n(Tofacitinib, Ruxolitinib)->JAK-STAT Pathway Inhibits Immune Cell Activation Immune Cell Activation JAK-STAT Pathway->Immune Cell Activation Cytokine Signaling Cytokine Signaling Cytokine Signaling->JAK-STAT Pathway Immune Cell Activation->Hair Follicle Attack

Caption: Simplified signaling pathways of SCD-153 and JAK inhibitors in alopecia areata.

Comparative Efficacy Data

The following tables summarize the available efficacy data for SCD-153 and its competitors from preclinical and clinical studies.

Table 1: Preclinical Efficacy in Mouse Models of Hair Growth

CompoundModelConcentrationKey FindingsReference
SCD-153 C57BL/6 Mice (Telogen Phase)3% and 5%Induced significant hair growth, statistically superior to vehicle and tofacitinib.[1][4]
Tofacitinib C57BL/6 Mice (Telogen Phase)3% and 5%Induced substantial hair growth.[4]
Ruxolitinib C3H/HeJ Mice (Alopecia Areata Model)Not SpecifiedInduced hair regrowth.[4]

Table 2: Clinical Efficacy of Topical JAK Inhibitors in Alopecia Areata

CompoundStudy TypeConcentrationPrimary OutcomeResultsReference
Tofacitinib Prospective, vehicle-controlled2% Ointment>50% improvement in SALT score at 6 months40% of patients achieved an excellent response.[5][6]
Tofacitinib Open-label pilot study2% OintmentHair regrowth3 out of 10 patients showed hair regrowth.[7]
Ruxolitinib Phase 2, double-blind, vehicle-controlled1.5% Cream≥50% improvement in SALT score (SALT50)No significant difference in hair regrowth compared to vehicle.[8][9]
Ruxolitinib Open-label study (Part A of Phase 2)1.5% CreamSALT50 at 24 weeks50% of patients achieved SALT50.[10]

SALT (Severity of Alopecia Tool) score is a measure of hair loss, with higher scores indicating more severe hair loss. A reduction in SALT score indicates hair regrowth.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the experimental protocols for key studies cited.

SCD-153 Preclinical Study in Mice

  • Animal Model: Female C57BL/6 mice at 8.5 weeks of age (telogen phase of the hair cycle).[4]

  • Treatment Application: The dorsal skin of the mice was shaved. SCD-153 (3% or 5% in DMSO), tofacitinib (3% or 5% in DMSO), or vehicle (DMSO) was applied topically to the shaved area.[4]

  • Dosing Regimen: For the direct comparison, a dosing regimen of two doses on alternate days was used for both 5% SCD-153 and 5% tofacitinib.[4]

  • Evaluation: Hair regrowth was visually assessed and photographed at specified time points.[4]

Experimental_Workflow Mouse Model Selection\n(C57BL/6, Telogen Phase) Mouse Model Selection (C57BL/6, Telogen Phase) Dorsal Shaving Dorsal Shaving Mouse Model Selection\n(C57BL/6, Telogen Phase)->Dorsal Shaving Topical Application\n(SCD-153, Tofacitinib, Vehicle) Topical Application (SCD-153, Tofacitinib, Vehicle) Dorsal Shaving->Topical Application\n(SCD-153, Tofacitinib, Vehicle) Observation Period Observation Period Topical Application\n(SCD-153, Tofacitinib, Vehicle)->Observation Period Assessment of Hair Regrowth\n(Visual, Photographic) Assessment of Hair Regrowth (Visual, Photographic) Observation Period->Assessment of Hair Regrowth\n(Visual, Photographic)

Caption: General experimental workflow for preclinical evaluation of hair growth in mice.

Topical Tofacitinib Clinical Study

  • Study Design: A prospective, non-blinded, intrasubject vehicle-controlled study.[5][6]

  • Participants: 30 patients with alopecia areata.[6]

  • Treatment: A 2% tofacitinib citrate ointment was applied to a designated treatment patch, while a control patch received the vehicle (white soft paraffin) twice daily for 6 months.[5][6]

  • Primary Outcome: The primary outcome was the percentage change in the Severity of Alopecia Tool (SALT) score after 24 weeks. Responses were graded as excellent (>50% improvement), intermediate (25-50%), mild (5-25%), and no response (<5%).[5][6]

  • Secondary Outcomes: Secondary outcomes included evaluation through trichoscopy and the hair pull test.[5]

Safety and Tolerability

SCD-153: Preclinical data indicates that topical SCD-153 has low systemic absorption.[1][2] Further safety and toxicology studies are required to fully characterize its profile in humans.

Topical JAK Inhibitors: In the cited studies, topical tofacitinib and ruxolitinib were generally well-tolerated.[5][8] Reported adverse events were typically mild and localized to the application site. However, the potential for systemic absorption and associated risks with long-term use of JAK inhibitors necessitates further investigation, even with topical administration.

Conclusion

SCD-153 presents a novel, non-JAK inhibitor approach to the topical treatment of alopecia areata. Preclinical data demonstrates its potential to induce hair regrowth, with a mechanism centered on the modulation of pro-inflammatory cytokines. In a direct preclinical comparison, SCD-153 showed superior efficacy to topical tofacitinib in a mouse model.

Topical JAK inhibitors, such as tofacitinib and ruxolitinib, have shown variable efficacy in clinical trials for alopecia areata. While some studies report positive outcomes, others have not demonstrated a significant benefit over vehicle.

Further clinical investigation is warranted for SCD-153 to establish its safety and efficacy in human subjects. A direct head-to-head clinical trial comparing SCD-153 with a topical JAK inhibitor would be invaluable in determining its relative therapeutic value for patients with alopecia areata. Researchers and drug development professionals should consider the distinct mechanisms of action and the current evidence base when evaluating the potential of these compounds.

References

Comparative Analysis of Lebrikizumab and Other Biologics in Atopic Dermatitis: A Mechanism of Action Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals comparing the mechanism of action and clinical efficacy of Lebrikizumab with alternative biologics for the treatment of moderate-to-severe atopic dermatitis. This guide synthesizes pivotal clinical trial data and elucidates the nuanced molecular interactions that underpin these therapies.

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a complex interplay of genetic predisposition, immune dysregulation, and skin barrier dysfunction. The type 2 inflammatory pathway, driven by cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), has been identified as a central driver of AD pathogenesis. This has led to the development of targeted biologic therapies aimed at disrupting this pathway. This guide provides a detailed comparison of Lebrikizumab, a novel monoclonal antibody, with other key biologics, focusing on their mechanisms of action and supported by clinical trial data.

Mechanism of Action: Targeting the Type 2 Inflammatory Cascade

Lebrikizumab is a humanized IgG4 monoclonal antibody that selectively binds to soluble IL-13 with high affinity.[1][2][3][4] This targeted action prevents the formation of the IL-13Rα1/IL-4Rα heterodimer receptor signaling complex, thereby inhibiting the downstream effects of IL-13, a key cytokine in the pathophysiology of atopic dermatitis.[1][5] The inflammation mediated by the IL-13 pathway contributes to skin barrier dysfunction, itching, skin thickening, and infection.[3]

Comparative Mechanisms of Action

While Lebrikizumab specifically targets IL-13, other biologics used in the treatment of atopic dermatitis have distinct, yet related, mechanisms of action.

  • Dupilumab: This fully human monoclonal antibody targets the shared IL-4 receptor alpha (IL-4Rα) subunit. This dual-action blocks the signaling of both IL-4 and IL-13, two central cytokines in type 2 inflammation.[6][7]

  • Tralokinumab: Similar to Lebrikizumab, Tralokinumab is a fully human IgG4 monoclonal antibody that specifically targets the IL-13 cytokine.[8][9][10][11] However, it binds to a different epitope on IL-13 compared to Lebrikizumab and prevents its interaction with both the IL-13Rα1/IL-4Rα receptor complex and the IL-13Rα2 decoy receptor.[1][6][12]

Signaling Pathway Visualization

The following diagrams illustrate the distinct mechanisms by which Lebrikizumab, Dupilumab, and Tralokinumab interrupt the IL-13 signaling pathway.

Lebrikizumab_Mechanism cluster_intracellular Intracellular Space IL-13 IL-13 IL-13Ra1 IL-13Rα1 IL-13->IL-13Ra1 Binding Blocked Lebrikizumab Lebrikizumab Lebrikizumab->IL-13 IL-4Ra IL-4Rα JAK-STAT JAK/STAT Signaling IL-4Ra->JAK-STAT Signaling Inhibited IL-13Ra1->IL-4Ra Inflammation Inflammation JAK-STAT->Inflammation

Caption: Lebrikizumab binds to IL-13, preventing its interaction with the IL-13Rα1/IL-4Rα receptor complex.

Dupilumab_Mechanism cluster_intracellular Intracellular Space IL-13 IL-13 IL-13Ra1 IL-13Rα1 IL-13->IL-13Ra1 IL-4 IL-4 IL-4Ra IL-4Rα IL-4->IL-4Ra Binding Blocked Dupilumab Dupilumab Dupilumab->IL-4Ra Binds and Blocks JAK-STAT JAK/STAT Signaling IL-4Ra->JAK-STAT Signaling Inhibited IL-13Ra1->IL-4Ra Inflammation Inflammation JAK-STAT->Inflammation

Caption: Dupilumab blocks the IL-4Rα subunit, inhibiting signaling from both IL-4 and IL-13.

Tralokinumab_Mechanism cluster_intracellular Intracellular Space IL-13 IL-13 IL-13Ra1 IL-13Rα1 IL-13->IL-13Ra1 Binding Blocked IL-13Ra2 IL-13Rα2 (decoy) IL-13->IL-13Ra2 Binding Blocked Tralokinumab Tralokinumab Tralokinumab->IL-13 IL-4Ra IL-4Rα JAK-STAT JAK/STAT Signaling IL-4Ra->JAK-STAT IL-13Ra1->IL-4Ra Inflammation Inflammation JAK-STAT->Inflammation

Caption: Tralokinumab neutralizes IL-13, preventing its interaction with both signaling and decoy receptors.

Clinical Efficacy: A Comparative Overview

The efficacy of these biologics has been evaluated in several pivotal Phase 3 clinical trials. The following tables summarize key efficacy endpoints from these studies.

Table 1: Lebrikizumab Monotherapy Efficacy at Week 16 (ADvocate1 & ADvocate2 Trials)
EndpointADvocate1: Lebrikizumab (n=283)ADvocate1: Placebo (n=141)ADvocate2: Lebrikizumab (n=281)ADvocate2: Placebo (n=146)
IGA 0 or 1 43.1%12.7%33.2%10.8%
EASI-75 58.8%16.2%52.1%18.1%
Pruritus NRS (≥4-point improvement) 45.9%13.0%39.8%11.5%
Data from the ADvocate1 and ADvocate2 phase 3 trials.[5][13][14][15]
Table 2: Comparative Efficacy of Biologics at Week 16
EndpointLebrikizumab + TCS (ADhere)Dupilumab + TCS (LIBERTY AD CHRONOS)Tralokinumab + TCS (ECZTRA 3)Placebo + TCS
IGA 0 or 1 41.2%39%38.9%22.1% (ADhere), 12% (CHRONOS), 26.2% (ECZTRA 3)
EASI-75 69.5%69%56%42.2% (ADhere), 23% (CHRONOS), 35.7% (ECZTRA 3)
Data compiled from respective Phase 3 clinical trials.[16][17][18][19] An indirect treatment comparison suggested that patients treated with dupilumab plus TCS had a significantly higher likelihood of achieving EASI-75 and a ≥4-point improvement in Peak Pruritus Numeric Rating Scale at week 16 compared to those treated with lebrikizumab plus TCS.[7][20][21]

Experimental Protocols: A Methodological Overview

The data presented in this guide are derived from randomized, double-blind, placebo-controlled, Phase 3 clinical trials.

ADvocate1 and ADvocate2 (Lebrikizumab)
  • Objective: To evaluate the efficacy and safety of lebrikizumab monotherapy in adults and adolescents with moderate-to-severe atopic dermatitis.[5]

  • Design: Two identical 52-week trials with a 16-week induction period.[5][13][22] Patients were randomized (2:1) to receive subcutaneous lebrikizumab (500 mg loading dose at baseline and week 2, followed by 250 mg every 2 weeks) or placebo.[5][13][22]

  • Primary Endpoint: Proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with a reduction of at least 2 points from baseline at week 16.[13][22]

  • Key Secondary Endpoints: Proportion of patients achieving at least a 75% improvement in the Eczema Area and Severity Index (EASI-75) from baseline; improvement in pruritus as measured by the Pruritus Numeric Rating Scale (NRS).[13][22]

LIBERTY AD CHRONOS (Dupilumab)
  • Objective: To evaluate the long-term efficacy and safety of dupilumab with concomitant topical corticosteroids (TCS) in adults with moderate-to-severe atopic dermatitis.[18]

  • Design: A 52-week, randomized, double-blind, placebo-controlled trial.[18] Patients were randomized to receive subcutaneous dupilumab (600 mg loading dose followed by 300 mg every 2 weeks) + TCS or placebo + TCS.[17]

  • Co-Primary Endpoints: Proportion of patients with IGA 0 or 1 and a ≥2-point reduction from baseline at week 16; proportion of patients with EASI-75 from baseline at week 16.[18]

ECZTRA 1 and 2 (Tralokinumab)
  • Objective: To assess the efficacy and safety of tralokinumab monotherapy in adults with moderate-to-severe atopic dermatitis.

  • Design: Two identical 52-week, randomized, double-blind, placebo-controlled trials. Patients were randomized to receive subcutaneous tralokinumab 300 mg every 2 weeks or placebo.

  • Co-Primary Endpoints: Proportion of patients with IGA 0 or 1 at week 16; proportion of patients with EASI-75 at week 16.

Conclusion

Lebrikizumab represents a significant advancement in the targeted treatment of moderate-to-severe atopic dermatitis, demonstrating a high-affinity and specific mechanism of action against IL-13. Clinical trial data from the ADvocate program have established its efficacy and safety as a monotherapy. When compared to other biologics, such as Dupilumab and Tralokinumab, which also target the type 2 inflammatory pathway, Lebrikizumab offers a distinct profile. While direct head-to-head trials are limited, indirect comparisons and the nuanced differences in their molecular targets provide a basis for informed clinical and research decisions. The continued investigation into these therapies will further refine our understanding of their roles in the management of atopic dermatitis and other type 2 inflammatory diseases.

References

Safety Operating Guide

Essential Safety and Handling Protocols for LEB-03-153

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "LEB-03-153" was not publicly available at the time of this writing. The following guidance is based on best practices for handling novel chemical compounds in a research and drug development setting where full hazard information may not be available. It is imperative to treat unknown substances as potentially hazardous.

This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans. It is designed to provide procedural, step-by-step guidance to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling a novel compound. The following table summarizes recommended PPE levels based on the procedure and potential for exposure.

Activity Required PPE Rationale
Initial Handling and Weighing (Solid Form) - Full-face air-purifying respirator or a powered air-purifying respirator (PAPR) - Chemical-resistant gloves (e.g., nitrile, double-gloved) - Lab coat or disposable gown - Safety glasses or gogglesTo prevent inhalation of fine particles and to protect eyes and skin from contact.
Solution Preparation and Dilution - Chemical-resistant gloves (nitrile) - Lab coat - Safety glasses or gogglesTo protect against splashes and direct skin contact.
Cell Culture and In Vitro Assays - Sterile gloves - Lab coat - Safety glassesStandard aseptic technique PPE to prevent contamination and protect from splashes.
Animal Handling and Dosing - Chemical-resistant gloves - Lab coat or disposable gown - Safety glasses or goggles - Respiratory protection (if aerosolization is possible)To prevent skin contact, ingestion, and inhalation of the compound.
Waste Disposal - Chemical-resistant gloves - Lab coat - Safety glasses or gogglesTo protect against contact with contaminated waste materials.

Note: The level of respiratory protection should be determined by a qualified safety professional based on a risk assessment. For compounds with unknown inhalation toxicity, a conservative approach is recommended.

Handling and Operational Plan

A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from receipt to disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receive Receive this compound inspect Inspect Container for Damage receive->inspect log Log into Chemical Inventory inspect->log store Store in a Designated, Ventilated, and Secure Location log->store ppe Don Appropriate PPE store->ppe Retrieve for Use weigh Weigh Compound in a Chemical Fume Hood or Vented Enclosure ppe->weigh prepare Prepare Solutions in a Fume Hood weigh->prepare conduct Conduct Experiments Following Approved Protocols prepare->conduct segregate Segregate Waste (Solid, Liquid, Sharps) conduct->segregate Generate Waste label_waste Label Waste Containers Clearly segregate->label_waste dispose Dispose of Waste According to Institutional and Local Regulations label_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound (Solid or Solution) - Treat as hazardous chemical waste. - Collect in a clearly labeled, sealed, and compatible waste container. - Do not mix with other chemical waste unless compatibility is confirmed. - Arrange for pickup by the institution's environmental health and safety (EHS) department.
Contaminated Labware (e.g., pipette tips, tubes) - Collect in a designated, labeled biohazard or chemical waste bag.[1] - Autoclave if biologically contaminated before final disposal.[1] - Dispose of as solid chemical waste.
Contaminated Sharps (e.g., needles, scalpels) - Place immediately into a designated, puncture-resistant sharps container. - Do not overfill the container. - Seal and label for disposal by EHS.
Aqueous Waste from Experiments - Collect in a labeled, sealed waste container. - Do not dispose of down the drain unless explicitly approved by EHS. - The container should be stored in secondary containment.
Contaminated Animal Bedding and Carcasses - Follow institutional guidelines for the disposal of chemically contaminated animal waste. - This typically involves incineration.

Always consult your institution's specific waste disposal guidelines and EHS department for assistance.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Scenario Immediate Action
Skin Contact - Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] - Remove contaminated clothing. - Seek medical attention.
Eye Contact - Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] - Remove contact lenses if present and easy to do. - Seek immediate medical attention.[2]
Inhalation - Move the affected person to fresh air. - If breathing is difficult, provide oxygen. - Seek medical attention.
Ingestion - Do not induce vomiting. - Rinse mouth with water. - Seek immediate medical attention.
Spill - Evacuate the immediate area. - Alert others and your supervisor. - If the spill is small and you are trained to handle it, wear appropriate PPE and clean it up with an appropriate absorbent material. - For large spills, contact your institution's EHS department.

Potential Signaling Pathway Involvement

While the specific mechanism of action for this compound is unknown, a common area of investigation in drug development is the modulation of kinase signaling pathways, which are frequently dysregulated in diseases like cancer. The following diagram illustrates a generic kinase signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Translocates to Nucleus and Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates Ligand Ligand (e.g., Growth Factor) Ligand->Receptor Binds and Activates LEB03153 This compound LEB03153->MEK Inhibits?

Caption: A hypothetical kinase signaling pathway potentially modulated by this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。